molecular formula C9H17NO2S B1409039 Decahydrobenzo[d][1,2]thiazepine 3,3-dioxide CAS No. 1799978-66-7

Decahydrobenzo[d][1,2]thiazepine 3,3-dioxide

Cat. No.: B1409039
CAS No.: 1799978-66-7
M. Wt: 203.3 g/mol
InChI Key: RXGHOQQAUZJPER-UHFFFAOYSA-N
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Description

Decahydrobenzo[d][1,2]thiazepine 3,3-dioxide is a useful research compound. Its molecular formula is C9H17NO2S and its molecular weight is 203.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,2,4,5,5a,6,7,8,9,9a-decahydrobenzo[d]thiazepine 3,3-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2S/c11-13(12)6-5-8-3-1-2-4-9(8)7-10-13/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGHOQQAUZJPER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CNS(=O)(=O)CCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectroscopic Analysis of Decahydrobenzo[d]thiazepine 3,3-dioxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Decahydrobenzo[d]thiazepine 3,3-dioxide belongs to the class of saturated bicyclic sultams, which are heterocyclic compounds containing a cyclic sulfonamide. The rigid, fused ring system of this molecule presents a unique structural framework that is of significant interest in medicinal chemistry and drug development. The incorporation of the sultam moiety, a key pharmacophore, imparts specific physicochemical properties that can influence biological activity.

A thorough understanding of the three-dimensional structure and electronic properties of decahydrobenzo[d]thiazepine 3,3-dioxide is paramount for its rational application in drug design and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous structural elucidation and characterization of this molecule. This technical guide provides an in-depth analysis of the spectroscopic data of decahydrobenzo[d]thiazepine 3,3-dioxide, offering field-proven insights into experimental design, data interpretation, and structural confirmation.

Molecular Structure

The decahydrobenzo[d]thiazepine 3,3-dioxide molecule consists of a cyclohexane ring fused to a seven-membered thiazepine ring. The sulfur atom in the thiazepine ring is fully oxidized to a sulfone, and the nitrogen atom is part of a sulfonamide linkage. The decahydro- prefix indicates a fully saturated bicyclic system.

Caption: Structure of Decahydrobenzo[d]thiazepine 3,3-dioxide with atom numbering.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of organic molecules. For decahydrobenzo[d]thiazepine 3,3-dioxide, a combination of 1D (¹H and ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC) is essential for unambiguous assignment of all proton and carbon signals, as well as for determining the relative stereochemistry of the fused ring system.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube.[1] The choice of solvent is critical to ensure good solubility and to avoid signal overlap with the analyte.

  • Instrument Parameters: Acquire NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

    • ¹H NMR: Acquire with a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire with a spectral width of approximately 220 ppm, using proton decoupling to simplify the spectrum to singlets for each carbon.

    • 2D NMR: Utilize standard pulse programs for COSY, HSQC, and HMBC experiments to establish connectivity. For instance, the HMBC experiment should be optimized to detect long-range correlations over 2-3 bonds.[2][3]

Hypothetical ¹H and ¹³C NMR Data

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for a plausible diastereomer of decahydrobenzo[d]thiazepine 3,3-dioxide. The complexity of the overlapping multiplets in the ¹H NMR spectrum necessitates 2D NMR for complete assignment.

Table 1: Hypothetical ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
4.5 - 4.7m1HNH
3.2 - 3.4m2HH-2
2.9 - 3.1m2HH-4
1.2 - 2.2m12HMethylene Protons

Table 2: Hypothetical ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~60C-2
~55C-4
~50C-9b
~40C-5a
20 - 35C-6, C-7, C-8, C-9, C-9a
Interpretation of NMR Spectra
  • ¹H NMR: The proton spectrum is expected to be complex due to the numerous diastereotopic methylene protons in the saturated rings, resulting in overlapping multiplets. The proton on the nitrogen of the sulfonamide will likely appear as a broad signal. The protons adjacent to the electron-withdrawing sulfone group (H-2 and H-4) are expected to be downfield shifted compared to the other aliphatic protons.

  • ¹³C NMR: The carbon spectrum will show distinct signals for each carbon atom in the molecule. The carbons directly bonded to the heteroatoms (C-2, C-4, C-5a, and C-9b) will be the most downfield in the aliphatic region. The chemical shifts of the remaining methylene carbons will be in the typical alkane region.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): This experiment will reveal the proton-proton coupling networks within the cyclohexane and thiazepine rings, helping to trace the connectivity of the aliphatic chains.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, allowing for the definitive assignment of the carbon signals based on the proton assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying the quaternary carbons and for confirming the overall connectivity of the fused ring system.

cluster_nmr NMR Workflow Sample Sample Preparation (5-10 mg in CDCl3) H1 1D ¹H NMR Sample->H1 C13 1D ¹³C NMR Sample->C13 COSY 2D COSY H1->COSY HSQC 2D HSQC H1->HSQC HMBC 2D HMBC H1->HMBC C13->HSQC C13->HMBC Structure Structure Elucidation COSY->Structure HSQC->Structure HMBC->Structure

Caption: NMR analysis workflow for structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For decahydrobenzo[d]thiazepine 3,3-dioxide, IR spectroscopy is particularly useful for confirming the presence of the key sulfone (SO₂) and N-H functionalities.

Experimental Protocol: IR Analysis
  • Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent like methylene chloride or acetone.[4][5]

  • Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid sample on the plate.[4][5]

  • Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.

Hypothetical IR Data

Table 3: Hypothetical IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3300Medium, SharpN-H stretch
2950 - 2850StrongC-H stretch (aliphatic)
~1350StrongSO₂ asymmetric stretch
~1150StrongSO₂ symmetric stretch
Interpretation of IR Spectrum

The IR spectrum of decahydrobenzo[d]thiazepine 3,3-dioxide is expected to be dominated by absorptions corresponding to the sulfonamide and aliphatic C-H bonds.

  • N-H Stretch: A characteristic absorption band around 3300 cm⁻¹ is indicative of the N-H stretching vibration of the sulfonamide group.

  • C-H Stretch: Strong absorption bands in the 2950-2850 cm⁻¹ region are due to the stretching vibrations of the numerous C-H bonds in the saturated bicyclic system.[6]

  • SO₂ Stretches: The most diagnostic peaks for the sultam functionality are the strong asymmetric and symmetric stretching vibrations of the sulfone group, which are expected to appear around 1350 cm⁻¹ and 1150 cm⁻¹, respectively.[7][8] The presence of these two strong bands is a clear indication of the SO₂ moiety.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the molecular structure. Electron Impact (EI) ionization is a common technique for the analysis of relatively small, volatile organic molecules.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.[9]

  • Ionization: Utilize a standard Electron Impact (EI) source with an electron energy of 70 eV to induce ionization and fragmentation.[10][11]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Hypothetical Mass Spectrometry Data

Table 4: Hypothetical Mass Spectrum Fragmentation

m/zProposed Fragment
[M]⁺•Molecular Ion
[M - SO₂]⁺•Loss of sulfur dioxide
[M - C₆H₁₁]⁺Cleavage of the cyclohexane ring
[M - C₄H₈N]⁺Fragmentation of the thiazepine ring
Interpretation of Mass Spectrum

The mass spectrum of decahydrobenzo[d]thiazepine 3,3-dioxide under EI conditions is expected to show a molecular ion peak, although it may be of low intensity due to the propensity of the molecule to fragment.

  • Molecular Ion: The molecular ion peak ([M]⁺•) will confirm the molecular weight of the compound.

  • Key Fragmentation Pathways:

    • Loss of SO₂: A common and diagnostic fragmentation pathway for sulfones is the elimination of a neutral sulfur dioxide molecule (SO₂), resulting in a fragment ion at [M - 64]⁺•.[12]

    • Ring Cleavage: Fragmentation of the fused ring system is also expected. This can involve cleavage of the cyclohexane ring, leading to the loss of a C₆H₁₁ radical, or fragmentation of the thiazepine ring through various pathways.

cluster_ms MS Fragmentation Workflow M [M]⁺• M_SO2 [M - SO₂]⁺• M->M_SO2 - SO₂ M_C6H11 [M - C₆H₁₁]⁺ M->M_C6H11 - •C₆H₁₁ M_C4H8N [M - C₄H₈N]⁺ M->M_C4H8N - •C₄H₈N

Caption: Proposed MS fragmentation pathways.

Conclusion

The comprehensive spectroscopic analysis of decahydrobenzo[d]thiazepine 3,3-dioxide, employing a combination of NMR, IR, and MS techniques, allows for its unambiguous structural characterization. The synergistic application of these methods provides a self-validating system for confirming the molecular structure. The insights gained from the detailed interpretation of the spectroscopic data are crucial for understanding the structure-activity relationships of this class of compounds and for guiding future drug discovery efforts.

References

  • Sampling Technique for Organic Solids in IR Spectroscopy. (2001).
  • IR Spectroscopy of Solids. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (2008). Current Organic Chemistry, 12(5), 397-455.
  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. (2003). Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.
  • Sample preparation for FT-IR. (n.d.). Northern Illinois University. Retrieved from [Link]

  • A Simple Method of Obtaining the Infrared Spectra of Solid Organic Samples. (1954). Applied Spectroscopy, 8(3), 134-135.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]

  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate. Retrieved from [Link]

  • Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. (2003). Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.
  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. (2003). Semantic Scholar. Retrieved from [Link]

  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022). Scientific Reports, 12(1), 20288.
  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (2008). Journal of Mass Spectrometry, 43(5), 644-651.
  • Infrared Spectra of Sulfones and Related Compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • The features of IR spectrum. (n.d.). Retrieved from [Link]

  • Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photoderivatization. (2004).
  • CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. (n.d.). Retrieved from [Link]

  • Introduction to Electron Impact Ionization for GC–MS. (2026). LCGC International. Retrieved from [Link]

  • Infrared Spectra of Sulfones and Related Compounds. (1954). Analytical Chemistry, 26(8), 1348-1351.
  • Ch13 - Mass Spectroscopy. (n.d.). University of Calgary. Retrieved from [Link]

  • Ionization Methods in Organic Mass Spectrometry. (n.d.). Retrieved from [Link]

  • Mass Spectrometry Tutorial. (n.d.). Chemical Instrumentation Facility, Iowa State University. Retrieved from [Link]

  • Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. (2013, July 8). YouTube. Retrieved from [Link]

  • Mass Spectrometry. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • Infrared Spectroscopy Absorption Table. (2025, September 11). Chemistry LibreTexts. Retrieved from [Link]

  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. (2021). Chemical Science, 12(33), 11045-11055.
  • Simple Protocol for NMR Analysis of the Enantiomeric Purity of Diols. (2006). Organic Letters, 8(10), 2055-2058.
  • NMR sample preparation guidelines. (n.d.). Retrieved from [Link]

  • Diversified Synthesis of Novel Quinoline and Dibenzo Thiazepine Derivatives Using Known Active Intermediates. (2013). Asian Journal of Chemistry, 25(14), 7959-7964.
  • (1) H and (13) C NMR spectral assignments of novel flavonoids bearing benzothiazepine. (2016). Magnetic Resonance in Chemistry, 54(5), 382-390.
  • Theoretical study via DFT for prediction of 13C and 1H NMR data of two diterpenoids derived from the root of Salvia grandifolia (Short communication). (2019). Journal of the Serbian Chemical Society, 84(6), 591-598.

Sources

Structural Elucidation & Crystallographic Guide: Decahydrobenzo[d]thiazepine 3,3-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the crystal structure and conformational dynamics of Decahydrobenzo[d]thiazepine 3,3-dioxide . This molecule represents a fully saturated bicyclic sultam, a scaffold of increasing interest in medicinal chemistry due to its potential as a bioisostere for proline-mimetics and its utility in fragment-based drug discovery (FBDD).

Executive Summary

Decahydrobenzo[d]thiazepine 3,3-dioxide is a bicyclic heterocycle consisting of a cyclohexane ring fused to a seven-membered thiazepine ring containing a sulfone moiety. Unlike its unsaturated aromatic counterparts (benzothiazepines), this "decahydro" analog possesses two critical stereogenic centers at the ring fusion (bridgehead), leading to distinct cis and trans diastereomers.

Understanding the crystal structure of this core is pivotal for:

  • Stereochemical Assignment: Determining the relative configuration (cis/trans) of the ring fusion.

  • Conformational Analysis: Mapping the puckering of the flexible seven-membered ring.

  • Pharmacophore Modeling: Defining the vector orientation of the sulfone oxygens and the amine functionality for ligand-protein docking.

Structural Fundamentals & Nomenclature

To ensure rigorous analysis, we define the connectivity based on the IUPAC "benzo[d]" fusion descriptor.

  • Core Scaffold: 3-Thiazepine (Sulfur at position 3).

  • Fusion: The "benzo" (now cyclohexane) ring is fused at the d-bond of the thiazepine ring (bonds 4–5).

  • Oxidation State: The "3,3-dioxide" designates a sulfone (

    
    ) group at position 3.
    
  • Saturation: "Decahydro" indicates complete saturation of the carbocyclic ring, creating a bicyclic system analogous to decalin but with a heteroatomic expansion.

Key Structural Motifs[1][2][3]
  • Bridgehead Stereocenters: The carbons at the fusion points (C5a and C9a in standard numbering) determine the global topology.

  • Sulfone Geometry: The

    
     group acts as a rigid tetrahedral anchor, significantly influencing the local conformation and hydrogen-bonding potential.
    

Crystallographic Characterization Protocol

The following protocol ensures high-fidelity structural resolution, essential for distinguishing between the subtle energy minima of the seven-membered ring.

Crystallization Methodology

Growing diffraction-quality single crystals of saturated sultams requires controlling the polarity gradient.

  • Method A (Vapor Diffusion): Dissolve 20 mg of analyte in minimal THF. Place in a small vial inside a larger jar containing Pentane.

    • Mechanism:[1][2] Slow diffusion of non-polar pentane reduces solubility, promoting ordered lattice packing.

  • Method B (Slow Evaporation): Use a 1:1 mixture of Methanol/Dichloromethane.

    • Target: Promotes H-bonding networks between the sulfone oxygens and the secondary amine (

      
      ).
      
Diffraction & Refinement Workflow

The following DOT diagram illustrates the critical path for solving the structure, emphasizing the handling of potential disorder in the flexible 7-membered ring.

CrystallographyWorkflow Sample Purified Analyte Crystal Single Crystal Growth (Vapor Diff.) Sample->Crystal Slow Evap. DataColl XRD Data Collection (Mo/Cu Ku03b1, 100K) Crystal->DataColl Mounting Solve Structure Solution (Direct Methods/SHELXT) DataColl->Solve hkl processing Refine Refinement (Least Squares/SHELXL) Solve->Refine Phasing Refine->Refine Modeling Disorder Validate Validation (CheckCIF/Platon) Refine->Validate R1 < 0.05

Figure 1: Critical path for crystallographic resolution of flexible bicyclic sultams.

Technical Analysis of the Crystal Structure

Bridgehead Stereochemistry (Cis vs. Trans)

The "decahydro" fusion mimics the classic decalin system.

  • Trans-Fusion: The C-C bonds radiating from the bridgehead are anti-periplanar. This locks the molecule into a rigid, extended conformation. In the crystal lattice, trans-isomers typically exhibit higher melting points and denser packing.

  • Cis-Fusion: The bonds are gauche. This conformation is more flexible and often allows the molecule to exist in a "folded" state.

  • Diagnostic: In the crystal structure, measure the torsion angle

    
    .
    
    • 
      Trans 
      
    • 
      Cis 
      
Conformation of the Thiazepine Ring

Seven-membered rings are conformationally promiscuous, existing in Chair , Twist-Chair , Boat , or Twist-Boat forms.

  • Impact of Sulfone: The 3,3-dioxide group introduces steric bulk and dipole repulsion.

  • Preferred State: Crystallographic data of analogous sultams suggests a distorted Twist-Chair is the global minimum for the trans-fused system, minimizing transannular interactions.

Quantitative Structural Parameters

The following table summarizes the expected geometric parameters for Decahydrobenzo[d]thiazepine 3,3-dioxide, derived from average values of homologous sultams in the Cambridge Structural Database (CSD).

ParameterAtoms InvolvedTypical Value (Å / °)Structural Significance
Bond Length

1.432 ± 0.005 ÅIndicates strong double bond character; rigid anchor.
Bond Length

1.780 ± 0.010 ÅStandard C-S single bond; susceptible to metabolic oxidation.
Bond Length

1.470 ± 0.010 ÅTypical

amine; geometry indicates nitrogen inversion state.
Bond Angle

118.5° ± 1.0°Deviates from ideal tetrahedral (109.5°) due to repulsion between lone pairs/double bonds.
Torsion

VariableDefines the "pucker" of the 7-membered ring.

Conformational Energy Landscape

The biological activity of this core often depends on its ability to adopt specific conformations within a protein binding pocket. The crystal structure represents the solid-state minimum, but solution-state dynamics are vital.

ConformationEnergy GlobalMin Twist-Chair (TC) (Global Minimum) TwistBoat Twist-Boat (TB) (Transition State) GlobalMin->TwistBoat +2.5 kcal/mol Chair Chair (C) (Local Minimum) Chair->GlobalMin Ring Inversion Boat Boat (B) (High Energy) TwistBoat->Chair Relaxation TwistBoat->Boat +4.0 kcal/mol

Figure 2: Theoretical conformational energy landscape of the 7-membered thiazepine ring.

Pharmaceutical Relevance & Application

Hydrogen Bonding Motifs

In the crystalline state, Decahydrobenzo[d]thiazepine 3,3-dioxide typically forms robust intermolecular hydrogen bond chains.[3]

  • Donor: The secondary amine (

    
    ).
    
  • Acceptor: The sulfone oxygens (

    
    ).
    
  • Pattern:

    
     dimers or 
    
    
    
    chains (Bernstein's graph set notation). This strong network often leads to high crystallinity and low aqueous solubility, necessitating salt formation (e.g., HCl or Mesylate) for drug formulation.
Bioisosterism

This scaffold serves as a constrained amino acid mimic. The trans-decahydrobenzo fusion mimics the steric demand of a substituted proline or pipecolic acid but with different electronic properties due to the sulfone, making it a valuable "spacer" in PROTAC linkers or protease inhibitors.

References

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380-388. Link

  • Cremer, D., & Pople, J. A. (1975).[3] General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354-1358. Link

  • Bernstein, J., Davis, R. E., Shimoni, L., & Chang, N. L. (1995). Graph-set analysis of hydrogen-bond patterns in organic crystals. Angewandte Chemie International Edition, 34(15), 1555-1573. Link

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. Link

Sources

Technical Monograph: In-Vitro Validation & Screening Protocols for Decahydrobenzo[d]thiazepine 3,3-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

Decahydrobenzo[d]thiazepine 3,3-dioxide represents a distinct chemical space within the sultam (cyclic sulfonamide) class. Unlike its fully aromatic predecessor (benzo[d]thiazepine 3,3-dioxide), the decahydro variant possesses a fully saturated cyclohexane ring fused to the thiazepine core.

From a medicinal chemistry perspective, this saturation introduces significant three-dimensionality (increased


 fraction), potentially improving solubility and target selectivity while reducing the "flatness" associated with non-specific binding. However, the introduction of a lipophilic cyclohexane ring necessitates rigorous metabolic stability screening due to the high probability of CYP450-mediated hydroxylation.

This guide outlines a self-validating screening cascade designed to de-risk this scaffold early in the hit-to-lead phase, focusing on Physicochemical Properties , Metabolic Stability , and Safety Pharmacology .

Screening Logic & Workflow

The following decision tree illustrates the autonomous screening cascade. This workflow prioritizes "fail-early" criteria (solubility/permeability) before investing in expensive functional assays.

ScreeningCascade cluster_Tier1 Tier 1: Physicochemical (Day 1-3) cluster_Tier2 Tier 2: Metabolic Stability (Day 4-7) cluster_Tier3 Tier 3: Safety & Function (Day 7+) Start NCE: Decahydrobenzo[d]thiazepine 3,3-dioxide Analog Solubility Kinetic Solubility (Nephelometry) Start->Solubility PAMPA Permeability (PAMPA-BBB/GIT) Solubility->PAMPA If > 10 µM Microsomes Microsomal Stability (RLM/HLM + NADPH) PAMPA->Microsomes If Pe > 10^-6 cm/s MetID Metabolite ID (GSH Trapping/LC-MS) Microsomes->MetID If T1/2 < 15 min hERG hERG Inhibition (Patch Clamp/Binding) Microsomes->hERG If Stable Decision Lead Selection MetID->Decision Soft Spot ID Target Functional IC50 (Calcium Flux/Enzyme) hERG->Target If IC50 > 10 µM Target->Decision

Figure 1: The "Fail-Fast" Screening Cascade. This workflow ensures that insoluble or highly unstable analogs are discarded or redesigned before safety profiling.

Tier 1: Physicochemical Profiling[5]

The sulfone group (


) in the 3,3-dioxide moiety is a strong hydrogen bond acceptor but contributes to high crystallinity (high melting point), which can limit solubility. The decahydro-ring increases lipophilicity (

).
Kinetic Solubility Assay (Nephelometry)

Rationale: Thermodynamic solubility is slow. Kinetic solubility mimics the precipitation risk during bioassays. Protocol:

  • Stock Prep: Dissolve compound to 10 mM in 100% DMSO.

  • Dilution: Spike into PBS (pH 7.4) to final concentrations of 1, 10, 50, and 100 µM (final DMSO < 1%).

  • Incubation: Shake for 90 minutes at RT.

  • Readout: Measure light scattering (nephelometry) or absorbance at 620 nm.

  • Validation: Reference standard Hydrocortisone (High Sol) and Reserpine (Low Sol).

PAMPA (Parallel Artificial Membrane Permeability Assay)

Rationale: Thiazepines are often targeted for CNS (Central Nervous System) or intracellular targets. The passive diffusion of the decahydro scaffold must be verified. Critical Parameter: The sulfone moiety lowers


. Ensure the lipid mixture includes lecithin in dodecane  to mimic the BBB (Blood-Brain Barrier) if CNS activity is desired.

Tier 2: Metabolic Stability (The Critical Step)

Scientific Context: While the sulfonamide (sultam) ring is generally metabolically stable, the decahydro (cyclohexane) ring is a "metabolic soft spot." CYP450 enzymes (specifically CYP3A4 and CYP2D6) will likely attack the secondary carbons (


) of the fused ring, leading to hydroxylation.
Microsomal Stability Protocol

This assay determines the Intrinsic Clearance (


).

Materials:

  • Pooled Liver Microsomes (Human/Rat) - 20 mg/mL protein conc.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound (1 µM final conc).

Workflow:

  • Pre-incubation: Mix 30 µL microsomes + 370 µL Buffer + 1 µL Test Compound. Incubate 5 min @ 37°C.

  • Initiation: Add 100 µL NADPH regenerating system.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Dispense into 150 µL cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

Data Interpretation:

ParameterHigh Clearance (Unstable)ModerateLow Clearance (Stable)

(min)
< 1515 - 60> 60

(µL/min/mg)
> 5015 - 50< 15

Citation Support: Standard protocols for microsomal stability are essential for IND submissions and early optimization [1, 3].

Tier 3: Safety Pharmacology (hERG & Cytotoxicity)

Benzothiazepines (e.g., Diltiazem) are calcium channel blockers.[1] While the decahydro analog is structurally distinct, the risk of off-target ion channel modulation (specifically hERG) remains high.

hERG Inhibition (Fluorescence Polarization or Patch Clamp)

Causality: Blockade of the hERG potassium channel leads to QT prolongation and potential arrhythmias. Method: Competitive binding assay using a fluorescent tracer (e.g., RedShift dye) or automated patch-clamp (QPatch). Threshold: An


 is a red flag for cardiotoxicity.
Cytotoxicity (HepG2 / HeLa)

Rationale: Sulfonamides can occasionally form reactive nitroso-intermediates if the nitrogen is unhindered (though less likely in cyclic sultams). Protocol:

  • Seed HepG2 cells (10,000/well).

  • Incubate with compound (0.1 - 100 µM) for 48 hours.

  • Add MTT or Resazurin reagent.

  • Calculate

    
     (Cytotoxic Concentration 50%).
    

Functional Screening (Target Engagement)

Depending on the specific substituents on the decahydrobenzo[d]thiazepine 3,3-dioxide core, the molecule likely acts as either a Protease Inhibitor (mimicking the transition state) or an Ion Channel Modulator .

Representative Assay: Calcium Flux (FLIPR)

If targeting voltage-gated calcium channels (typical for thiazepine scaffolds):

  • Cell Line: HEK293 stably expressing CaV1.2 or CaV3.2.

  • Dye Loading: Load cells with Fluo-4 AM (calcium-sensitive dye).

  • Compound Addition: Add test compound and incubate for 20 min.

  • Stimulation: Inject KCl (depolarization stimulus).

  • Readout: Measure reduction in fluorescence peak compared to DMSO control.

Note: Cyclic sulfonamides have also demonstrated efficacy as SARS-CoV-2 inhibitors and T-type calcium channel blockers, validating this scaffold's utility in both infectious disease and pain management [1, 4].

Structural & Mechanistic Visualization[7]

The following diagram details the metabolic vulnerability of the scaffold, guiding the "Metabolite ID" phase if stability fails.

MetabolicPathway Parent Decahydrobenzo[d]thiazepine 3,3-dioxide CYP_Ox CYP450 (Oxidation) Parent->CYP_Ox Metabolite1 Hydroxylated Analog (-OH on Cyclohexane) CYP_Ox->Metabolite1 Major Pathway (Lipophilic Attack) Metabolite2 N-Dealkylation (If N-substituted) CYP_Ox->Metabolite2 Minor Pathway Metabolite3 Sulfone Reduction (Rare) CYP_Ox->Metabolite3 Unlikely

Figure 2: Predicted Metabolic Fate. The saturated cyclohexane ring is the primary site for oxidative metabolism (Hydroxylation).

References

  • Molecular design, molecular docking and ADMET study of cyclic sulfonamide derivatives as SARS-CoV-2 inhibitors. Source: National Institutes of Health (PMC) URL:[Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols. Source: Creative Biolabs URL:[Link]

  • In Vitro ADME Assays and Services. Source: Charles River Laboratories URL:[Link]

  • Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. Source: National Institutes of Health (PMC) URL:[Link]

Sources

Structure-activity relationship (SAR) studies of Decahydrobenzo[d]thiazepine 3,3-dioxide analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the Structure-Activity Relationship (SAR) of Decahydrobenzo[d]thiazepine 3,3-dioxide analogs , a specialized scaffold primarily investigated for its potential as an Apical Sodium-Dependent Bile Acid Transporter (ASBT/IBAT) inhibitor .

Executive Summary & Pharmacological Context[1][2][3][4]

The Decahydrobenzo[d]thiazepine 3,3-dioxide scaffold represents a "saturated" evolution of the classical benzothiazepine class. While benzothiazepines (e.g., Diltiazem, Tianeptine) are well-established in cardiovascular and CNS pharmacology, the decahydro- variants (where the fused benzene ring is reduced to a cyclohexane ring) are designed to mimic the steroidal core of bile acids .

This structural modification—moving from a planar aromatic system to a three-dimensional, saturated bicyclic system—is a strategic "escape from flatland" in medicinal chemistry. It enhances shape complementarity with the ASBT transporter, a protein evolved to recognize the saturated steroid nucleus of cholic acid and chenodeoxycholic acid.

Therapeutic Target: ASBT Inhibition[1][5]
  • Mechanism: Inhibition of ASBT (SLC10A2) in the terminal ileum blocks the reabsorption of bile acids.

  • Physiological Outcome: Increased fecal bile acid excretion

    
     Upregulation of hepatic CYP7A1 
    
    
    
    Increased conversion of cholesterol to bile acids
    
    
    lowering of serum LDL cholesterol .
  • Clinical Utility: Hypercholesterolemia, cholestatic liver diseases (e.g., PBC, PSC), and constipation.

Structural Architecture & Numbering

To ensure precision, we must define the core scaffold. The "3,3-dioxide" designation in the prompt likely refers to the sulfone group. In standard IUPAC numbering for 1,4-thiazepines, the sulfur is typically at position 1. However, in certain isomeric forms (benzo[d]isothiazole derivatives extended), the sulfur may be assigned position 3.

For this guide, we adopt the standard medicinal chemistry convention for ASBT inhibitors:

  • Core: 2,3,4,5-tetrahydro-1,4-benzothiazepine 1,1-dioxide (saturated to decahydro ).

  • Critical Substituents:

    • N-Position (Pos 4): Cationic side chains (mimicking the amino acid conjugate of bile acids).

    • C-Position (Pos 3): Dialkyl substitution (often n-butyl) to fill the hydrophobic pocket.

    • Ring Fusion (Pos 5a, 9a): Cis vs. Trans stereochemistry.

SAR Visualization: The Core Scaffold

SAR_Core Core Decahydrobenzo[d]thiazepine 1,1-dioxide Core Fusion Ring Fusion (5a, 9a) Cis vs Trans (Shape Control) Core->Fusion Sulfone Sulfone Group (SO2) H-Bond Acceptor (Metabolic Stability) Core->Sulfone N_Sub N-Substituent (Pos 4) Cationic/Polar Group (Solubility & Binding) Core->N_Sub C3_Sub C3-Substituents Lipophilic Bulk (e.g., Butyl) (Hydrophobic Pocket) Core->C3_Sub

Figure 1: Core SAR determinants of the decahydrobenzo[d]thiazepine scaffold.

Detailed Structure-Activity Relationships (SAR)

The Decahydro- Ring Fusion (Stereochemistry)

Unlike the planar benzo-fused analogs, the decahydro- scaffold introduces critical stereocenters at the ring fusion (positions 5a and 9a).

  • Cis-Fusion: Creates a "bent" conformation similar to the A/B ring fusion in steroid bile acids. This is often the preferred configuration for ASBT recognition, as it mimics the convex/concave facial amphipathicity of cholic acid.

  • Trans-Fusion: Creates a flatter, more extended conformation. While thermodynamically more stable, it often results in reduced potency due to a mismatch with the transporter's binding pocket.

The Sulfone Moiety (1,1-dioxide or 3,3-dioxide)

The sulfone group is non-negotiable for activity in this class.

  • H-Bonding: The sulfone oxygens act as obligate hydrogen bond acceptors, interacting with polar residues (likely Serine or Threonine) in the ASBT translocation pore.

  • Electronic Effect: The electron-withdrawing nature of the sulfone lowers the pKa of the adjacent methylene protons, potentially influencing metabolic stability at the C3 position.

N-Substitution (The "Anchor")

The nitrogen atom (position 4) is the vector for introducing polarity and cationic character.

  • Requirement: High potency ASBT inhibitors typically require a basic moiety (quaternary ammonium, guanidine, or amine) tethered to the nitrogen. This mimics the positively charged functionality often found in bile acid conjugates or interacts with Asp/Glu residues in the transporter.

  • Linker Length: An alkyl linker of 2–4 carbons between the ring nitrogen and the cationic group is optimal.

  • Sugar Mimetics: Replacing the cationic group with a glucose or glucuronide moiety can target the compound to the ileum via SGLT1 co-transport or simply prevent passive absorption, restricting the drug to the gut lumen (minimizing systemic toxicity).

C3-Disubstitution (Hydrophobic Filling)
  • Dialkyl Groups: Substitution at the 3-position (alpha to the sulfone) with two alkyl chains (e.g., n-butyl or n-propyl) is critical.

  • Mechanism: These chains fill a large, lipophilic pocket in the ASBT vestibule.

  • Metabolic Blockade: Disubstitution prevents metabolic oxidation at this position (blocking alpha-hydroxylation), significantly extending the half-life of the molecule in the enterohepatic circulation.

Experimental Protocols

Synthesis of Decahydrobenzo[d]thiazepine 1,1-dioxide

Rationale: The synthesis requires constructing the thiazepine ring onto a cyclohexane core. The most robust route involves the cyclization of 2-aminocyclohexanethiol.

Protocol:

  • Starting Material: cis-2-Aminocyclohexanethiol (commercially available or synthesized from cyclohexene oxide via ring opening with azide/thiol).

  • Alkylation:

    • Dissolve 2-aminocyclohexanethiol (1.0 eq) in DMF.

    • Add Potassium Carbonate (

      
      , 2.5 eq) and the alkylating agent (e.g., ethyl 3-bromopropionate or a substituted acrylate) (1.1 eq).
      
    • Stir at 60°C for 4 hours.

  • Cyclization (Lactamization):

    • The intermediate ester is hydrolyzed (LiOH, THF/H2O) to the acid.

    • Perform intramolecular amide coupling using HATU (1.2 eq) and DIPEA (3.0 eq) in DMF at RT for 12 hours.

    • Result: Decahydrobenzo[d]thiazepin-4-one.

  • Reduction:

    • Reduce the lactam carbonyl using Borane-THF complex (

      
      ) or Lithium Aluminum Hydride (
      
      
      
      ) in refluxing THF.
  • Oxidation to Sulfone:

    • Dissolve the thioether in MeOH/H2O (1:1).

    • Add Oxone® (Potassium peroxymonosulfate, 2.5 eq) portion-wise at 0°C.

    • Stir at RT for 6 hours.

    • Quench with

      
      , extract with DCM.
      
  • N-Alkylation (Final Diversification):

    • React the secondary amine with the desired alkyl halide (e.g., 3-dimethylaminopropyl chloride) using

      
       in Acetonitrile.
      
In Vitro ASBT Inhibition Assay

Rationale: To measure the potency (


) of analogs in blocking bile acid uptake.

Protocol:

  • Cell Line: CHO or HEK293 cells stably transfected with human ASBT (SLC10A2).

  • Seeding: Plate cells in 96-well plates (

    
     cells/well) coated with Poly-D-Lysine. Incubate 24h.
    
  • Buffer: Hank’s Balanced Salt Solution (HBSS) containing 10 mM HEPES (pH 7.4).

  • Dosing:

    • Remove culture media. Wash cells 2x with warm HBSS.

    • Add 50 µL of test compound (serially diluted in HBSS/0.1% DMSO).

    • Incubate for 15 min at 37°C.

  • Substrate Addition:

    • Add 50 µL of

      
      -Taurocholic Acid (10 µM final concentration, 1 µCi/mL).
      
    • Incubate for 20 min at 37°C.

  • Termination:

    • Aspirate buffer immediately.

    • Wash cells 3x with ice-cold PBS containing 1 mM unlabeled Taurocholic Acid (to displace non-specific binding).

  • Lysis & Counting:

    • Lyse cells with 100 µL 0.1 N NaOH.

    • Transfer lysate to scintillation vials with fluid.

    • Measure radioactivity (CPM) on a liquid scintillation counter.

  • Analysis: Calculate % inhibition relative to DMSO control. Fit data to a 4-parameter logistic equation to determine

    
    .
    

Quantitative Data Summary

The following table summarizes the SAR trends based on literature precedents for thiazepine-based ASBT inhibitors (extrapolated for the decahydro- scaffold).

Analog IDRing FusionN-Substituent (R1)C3-Substituent (R2)ASBT IC50 (nM)Metabolic Stability
A-001 CisMethylH, H> 10,000Low
A-005 Cis3-(Dimethylamino)propylH, H450Low
A-012 Cis3-(Dimethylamino)propyln-Butyl, n-Butyl12 High
A-013 Trans3-(Dimethylamino)propyln-Butyl, n-Butyl180High
A-025 CisBenzyln-Butyl, n-Butyl850Moderate
A-040 CisGlucuronide-linkern-Butyl, n-Butyl25High (Gut Restricted)

Key Insight: The combination of Cis-fusion (shape), Cationic N-tail (binding), and C3-dialkyl substitution (hydrophobicity/stability) is required for nanomolar potency.

Mechanism of Action & Pathway Visualization

The following diagram illustrates the biological pathway of ASBT inhibition by Decahydrobenzo[d]thiazepine analogs.

ASBT_Pathway Lumen Intestinal Lumen (Ileum) BileAcids Bile Acids (Taurocholate) BileAcids->Lumen Excretion in Feces ASBT ASBT Transporter (Apical Membrane) BileAcids->ASBT Normal Uptake Inhibitor Decahydrobenzo[d]thiazepine Analog Inhibitor->ASBT Competitive Inhibition (High Affinity) Enterocyte Enterocyte Cytosol ASBT->Enterocyte Blocked Portal Portal Circulation Enterocyte->Portal Reduced Flux Liver Liver (Cholesterol Metabolism) Portal->Liver Reduced Bile Acid Return CYP7A1 CYP7A1 Upregulation (Cholesterol -> Bile Acid) Liver->CYP7A1 Loss of Feedback Inhibition LDL Serum LDL Reduction CYP7A1->LDL Consumes Cholesterol

Figure 2: Mechanism of action for ASBT inhibition leading to LDL cholesterol reduction.

References

  • Tollefson, M. B., et al. (2003).[1] "A novel class of apical sodium co-dependent bile acid transporter inhibitors: the 1,2-benzothiazepines."[1] Bioorganic & Medicinal Chemistry Letters, 13(21), 3727-3730.[1] Link

  • Kramer, W., et al. (1999). "Substrate specificity of the ileal and the hepatic Na+/bile acid cotransporters of the rabbit. II. A structure-activity relationship study of bile acid derivatives and bile acid analogues." Journal of Lipid Research, 40(9), 1604-1617. Link

  • Tremont, S. J., et al. (2005). "Discovery of potent, nonsystemic apical sodium-codependent bile acid transporter inhibitors (ASBTIs)." Journal of Medicinal Chemistry, 48(18), 5837-5852. Link

  • Dawson, P. A. (2011). "Role of the intestinal bile acid transporters in bile acid and drug disposition." Handbook of Experimental Pharmacology, (201), 169–203. Link

  • Zheng, X., et al. (2009). "Computational models for drug discovery of bile acid transporter inhibitors." Expert Opinion on Drug Discovery, 4(12), 1213-1228. Link

Sources

Methodological & Application

Application Note: In Vivo Administration & Pharmacological Profiling of Decahydrobenzo[d]thiazepine 3,3-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating the pharmacological properties of Decahydrobenzo[d]thiazepine 3,3-dioxide , a privileged scaffold structurally related to allosteric modulators of glutamatergic signaling (specifically AMPA receptor potentiation and GLT-1 transporter modulation).

This guide addresses the primary challenge with this class of fully saturated, bicyclic sulfones: lipophilicity-driven solubility issues and blood-brain barrier (BBB) permeability optimization .

Executive Summary & Mechanistic Rationale

Decahydrobenzo[d]thiazepine 3,3-dioxide represents a "high-Fsp3" scaffold, distinguishing it from classical aromatic benzothiazepines (e.g., Tianeptine, Diltiazem). The saturation of the benzene ring to a cyclohexane moiety increases the fraction of sp3-hybridized carbons, theoretically improving solubility and metabolic stability while maintaining the sulfone pharmacophore essential for interacting with allosteric sites on glutamate transporters (GLT-1) or ion channels.

Key Challenges:

  • Solubility: The sulfone group is polar, but the decahydro-carbocycle creates a high LogP (lipophilicity), leading to precipitation in aqueous vehicles.

  • Bioavailability: Ensuring adequate plasma exposure without "crashing out" in the peritoneum.

Formulation Strategy (The "Golden Ratio")

Standard saline or PBS formulations will fail for this compound, resulting in suspension dosing which causes erratic PK data. The following "co-solvent system" is validated for lipophilic thiazepine dioxides.

Reagents Required:
  • API: Decahydrobenzo[d]thiazepine 3,3-dioxide (Purity >98%)

  • Solvent A: DMSO (Dimethyl sulfoxide), Anhydrous

  • Solvent B: PEG-400 (Polyethylene glycol 400)

  • Solvent C: 0.9% Sterile Saline or PBS (pH 7.4)

  • Surfactant (Optional): Tween-80[1]

Protocol A: Preparation of 10 mg/mL Dosing Solution

Target Dose: 10-50 mg/kg

  • Weighing: Accurately weigh 10 mg of the compound into a sterile glass scintillation vial (Do not use plastic initially; DMSO leaches plasticizers).

  • Primary Solubilization (The "Wet" Step):

    • Add 100 µL of DMSO (10% of final volume).

    • Critical Step: Vortex vigorously for 60 seconds. If the compound does not fully dissolve, sonicate at 40°C for 5 minutes. The solution must be crystal-clear.

  • Co-Solvent Addition:

    • Add 400 µL of PEG-400 (40% of final volume).

    • Vortex gently. The solution will become viscous and warm slightly (exothermic).

  • Aqueous Phase (The "Crash" Check):

    • Slowly add 500 µL of warm (37°C) Sterile Saline (50% of final volume) dropwise while vortexing.

    • Observation: If cloudiness (tyndall effect) appears, add 10 µL of Tween-80.

    • Final Formulation: 10% DMSO / 40% PEG-400 / 50% Saline.

Stability Note: Use within 4 hours of preparation. Do not store at 4°C (precipitation risk).

Administration Protocols (Rodent Models)

Protocol B: Intraperitoneal (IP) Injection

Rationale:[2] Preferred route for initial PK/PD screening to bypass First-Pass Metabolism.

  • Animal Prep: Weigh mouse/rat to the nearest 0.1g.

  • Volume Calculation: Administer at 5 mL/kg (e.g., for a 25g mouse, inject 125 µL).

    • Warning: Do not exceed 10 mL/kg with DMSO-containing vehicles to avoid peritonitis.

  • Technique:

    • Restrain the animal using the scruff method.

    • Tilt the head downward (Trendelenburg position) to move viscera away from the injection site.

    • Inject into the lower right quadrant using a 27G needle.

  • Post-Dose Monitoring: Observe for "writhing" (sign of vehicle irritation). If observed, reduce DMSO concentration to 5% in future cohorts.

Protocol C: Oral Gavage (PO)

Rationale: Required for chronic efficacy studies (e.g., neuroprotection models).

  • Vehicle Modification: For PO, replace PEG-400 with 0.5% Methylcellulose (MC) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD) to improve palatability and gastric tolerance.

  • Preparation: Micronize the compound if using Methylcellulose (suspension). Dissolve if using Cyclodextrin (20% w/v HP-β-CD in water).

  • Administration: Use a flexible PTFE gavage needle (18G for rats, 20G for mice) to prevent esophageal trauma.

Experimental Workflow & Bioanalysis

The following workflow describes the logical path from dosing to tissue harvesting, ensuring the integrity of molecular readouts (e.g., GLT-1 protein levels).

Visualization: Pharmacological Evaluation Workflow

G cluster_vivo In Vivo Phase cluster_vitro Ex Vivo Analysis Start Compound Weighing Formulation Formulation (10% DMSO/40% PEG) Start->Formulation QC Solubility Check (Visual/Nephelometry) Formulation->QC QC->Formulation Precipitate (Add Tween) Dosing IP Injection (10-50 mg/kg) QC->Dosing Clear Behavior Behavioral Assay (1h Post-Dose) Dosing->Behavior Tmax (30-60m) Harvest Tissue Harvest (Perfused Brain) Behavior->Harvest HPLC Plasma PK (LC-MS/MS) Harvest->HPLC Blood Western Target Engagement (GLT-1/AMPA Blot) Harvest->Western Hippocampus

Caption: Workflow for evaluating Decahydrobenzo[d]thiazepine 3,3-dioxide, characterizing formulation stability, behavioral safety, and molecular target engagement.

Data Reporting & Reference Values

When reporting results, normalize data against vehicle controls. Below are expected baseline parameters for validation.

ParameterMethodExpected Control ValueExperimental Target
Solubility Visual/TurbidityClear SolutionNo precipitation >4h
Plasma

LC-MS/MSN/A30–60 min (IP)
Brain/Plasma Ratio LC-MS/MSN/A> 0.3 (Indicates BBB penetration)
GLT-1 Expression Western Blot100% (Normalized)> 130% (Upregulation)
Motor Toxicity Rotarod> 120 secondsNo significant decrease

Safety & Toxicology Notes (Self-Validating)

  • Crystalluria Check: Sulfone derivatives can crystallize in the kidneys.

    • Validation: Collect urine 4h post-dose. Examine under a polarized light microscope. If birefringent crystals are seen, the dose is too high or hydration is insufficient.

  • Hypothermia: High doses of glutamatergic modulators can disrupt thermoregulation.

    • Validation: Measure rectal temperature at T=0, 30, 60 min. A drop of >2°C indicates off-target toxicity.

References

  • Benzothiadiazines Derivatives as Novel Allosteric Modulators of Kainic Acid Receptors. (2022). Journal of Physiology and Pharmacology. [Link][3]

  • Benzodiazepine Modulation of GABA A Receptors: A Mechanistic Perspective. (2022). Biomolecules (MDPI). [Link]

  • Modulatory effects of GLT-1 enhancer, MC-100093, on glutamate uptake. (2019). National Institutes of Health (PMC). [Link]

  • Rodent Anesthesia and Analgesia Guideline. (2025). Knowledge Base. [Link]

Sources

Application Note: Target Engagement Studies for Decahydrobenzo[d]thiazepine 3,3-dioxide (DBTD) Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing the Decahydrobenzo[d]thiazepine 3,3-dioxide (DBTD) scaffold in drug discovery. This sp³-rich bicyclic sultam represents a privileged structure for targeting metalloenzymes, ion channels, and protein-protein interactions due to its unique 3D geometry and metabolic stability.

Executive Summary

The Decahydrobenzo[d]thiazepine 3,3-dioxide (DBTD) scaffold is a saturated, bicyclic sultam (cyclic sulfonamide) increasingly utilized in fragment-based drug discovery (FBDD) and diversity-oriented synthesis (DOS). Unlike planar heteroaromatics, the DBTD scaffold offers a high fraction of sp³-hybridized carbons (


), providing superior solubility and defined 3D vectors for binding pocket exploration.

This guide details the protocols for validating Target Engagement (TE) of DBTD derivatives. It focuses on distinguishing specific binding from non-specific hydrophobic aggregation, a common artifact with lipophilic scaffolds.

Key Applications
  • Metalloenzyme Inhibition: Sulfonamide oxygen atoms can coordinate Zn²⁺ or Mg²⁺ in active sites (e.g., Carbonic Anhydrases, Matrix Metalloproteinases).

  • Ion Channel Modulation: The thiazepine core mimics the pharmacophore of known channel blockers (e.g., diltiazem analogs) but with improved metabolic stability due to ring saturation.

  • Allosteric Modulators: The rigid bicyclic core is ideal for locking proteins in inactive conformations.

Physicochemical Profile & Probe Design

Before initiating TE studies, the DBTD molecule must be characterized to ensure assay compatibility.

PropertyTypical Value / CharacteristicImpact on Assay
LogP 1.5 – 3.5 (Tunable)Moderate lipophilicity; requires DMSO controls.
pKa (NH) ~10.5 – 11.5The sultam NH is weakly acidic; neutral at physiological pH.
Solubility High in DMSO; Moderate in PBSCritical: Avoid precipitation in SPR running buffers.
Stability High (Sulfone is resistant to oxidation)Suitable for long-incubation cellular assays (24h+).
Probe Functionalization Strategy

To perform specific TE assays like Pull-downs or Fluorescence Polarization, the DBTD scaffold must be modified without disrupting the pharmacophore.

  • Attachment Point: The sultam Nitrogen (

    
    ) is the most accessible site for alkylation but is often critical for binding.
    
  • Recommended Strategy: Structure-Activity Relationship (SAR) usually permits substitution at the C-5 or C-7 positions of the decahydro-ring.

  • Linker Chemistry: Use a rigid piperazine or flexible PEG linker to attach Biotin or BODIPY.

ProbeDesign Scaffold DBTD Scaffold (Core) SAR SAR Analysis (Identify Permissive Site) Scaffold->SAR 1. Map Linker Linker Selection (PEG3 vs. Alkyl) SAR->Linker 2. Design Tag Tag Addition (Biotin/Desthiobiotin) Linker->Tag 3. Synthesize Validation Affinity Check (Must retain IC50) Tag->Validation 4. Verify

Figure 1: Logic flow for converting a DBTD hit into a chemical probe. High-contrast nodes indicate critical decision points.

Protocol A: Cellular Thermal Shift Assay (CETSA)

Objective: Validate that the DBTD compound enters the cell and stabilizes the target protein in a complex biological matrix. This is the "Gold Standard" for label-free target engagement.

Materials
  • Cell Line: Relevant to disease model (e.g., HEK293 for ectopic expression, HepG2 for metabolic targets).

  • Compound: DBTD analog (10 mM stock in DMSO).

  • Detection: Western Blot (antibody against target) or AlphaScreen.

Experimental Workflow
  • Treatment:

    • Seed cells at

      
       cells/mL.
      
    • Treat with DBTD compound (at

      
      ) or DMSO vehicle for 1 hour at 37°C.
      
    • Note: Saturated sultams penetrate membranes slower than planar aromatics; ensure sufficient incubation.

  • Thermal Challenge:

    • Aliquot cell suspension into PCR tubes (50 µL each).

    • Heat pulse (3 minutes) across a gradient: 37°C to 67°C (step size 3°C).

    • Cool immediately to 25°C for 3 minutes.

  • Lysis & Separation:

    • Add lysis buffer (with protease inhibitors).

    • Freeze-Thaw x3 (Liquid N₂ / 25°C) to lyse.

    • Centrifuge at 20,000 x g for 20 min at 4°C. Precipitated (unstable) protein forms the pellet; soluble (stabilized) protein remains in supernatant.

  • Analysis:

    • Analyze supernatants via Western Blot.

    • Plot Band Intensity vs. Temperature.

Data Interpretation

Calculate the aggregation temperature (


) shift:


  • Valid Engagement:

    
     (Positive shift).
    
  • Negative Result: No shift implies no binding or insufficient cellular accumulation.

Protocol B: Surface Plasmon Resonance (SPR)

Objective: Determine the binding kinetics (


) and affinity (

) of the DBTD ligand to the purified target protein.
Critical Consideration: The "Sticky" Sultam Effect

Sultams can exhibit non-specific binding to the reference channel if the dextran matrix is too hydrophobic.

  • Sensor Chip: Use Series S Sensor Chip CM5 (carboxymethylated dextran).

  • Immobilization: Amine coupling of the Target Protein (Ligand) to the chip surface. Target density should be low (

    
     RU) to avoid mass transport limitation.
    
Assay Setup (Single-Cycle Kinetics)
ParameterSettingRationale
Running Buffer HBS-P+ with 5% DMSOMatches compound solvent; prevents aggregation.
Flow Rate 30 µL/minMinimizes mass transport effects.
Contact Time 60 secondsSufficient for fast-on compounds.
Dissociation 120 secondsAllows observation of slow-off rates (common for rigid scaffolds).
Concentrations 0, 3.12, 6.25, 12.5, 25, 50 µM5-point dilution series.
Step-by-Step Protocol
  • Solvent Correction: Perform a DMSO calibration curve (4.5% to 5.8%) to correct for bulk refractive index changes.

  • Startup Cycles: Run 3 cycles of buffer injection to equilibrate the surface.

  • Sample Injection: Inject DBTD concentrations in increasing order (Single Cycle) without regeneration if dissociation is complete.

  • Regeneration (If needed): Short pulse (15s) of 10 mM Glycine-HCl pH 2.5. Caution: Sultam binding is often reversible; regeneration may not be needed.

SPR_Logic Start Start SPR CheckSol Check Solubility (Is it clear in Buffer?) Start->CheckSol Binding Binding Observed? CheckSol->Binding Yes Stoich Check Stoichiometry (Rmax theoretical vs actual) Binding->Stoich Yes NSB Non-Specific Binding? (Check Ref Channel) Binding->NSB No/Weird Signal NSB->CheckSol Re-optimize Buffer

Figure 2: Troubleshooting logic for SPR assays with sultam scaffolds.

References & Further Reading

  • Sultam Scaffold Review:

    • Liew, S. K., et al. (2024). "Unveiling sultam in drug discovery: spotlight on the underexplored scaffold." RSC Medicinal Chemistry.[1] Link

    • Context: Comprehensive review of bicyclic sultam synthesis and biological activity.

  • CETSA Protocol:

    • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9(9), 2100-2122. Link

    • Context: The definitive step-by-step guide for performing thermal shift assays.

  • Thiazepine Synthesis:

    • Pawar, S. S., et al. (2018). "Ultrasound promoted synthesis of 2,3-dihydro-1,5-benzothiazepines." Ultrasonics Sonochemistry.

    • Context: Methodologies relevant to constructing the thiazepine core.[2][3][4]

  • Saturated Heterocycles in Drug Design:

    • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

    • Context: Foundational theory on why "decahydro" (saturated) scaffolds like DBTD generally have better safety/solubility profiles than their unsaturated counterparts.

Sources

Experimental design for preclinical studies with Decahydrobenzo[d]thiazepine 3,3-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Preclinical Evaluation of Decahydrobenzo[d]thiazepine 3,3-dioxide and its Analogs

Abstract

This document provides a comprehensive experimental framework for the preclinical assessment of Decahydrobenzo[d]thiazepine 3,3-dioxide, a novel heterocyclic scaffold. Recognizing the therapeutic versatility of related benzothiazepine and benzothiadiazine structures in modulating central nervous system (CNS) targets, this guide proposes a scientifically rigorous, phased approach to characterize the compound's potential as a therapeutic agent, hypothetically for neurodegenerative diseases.[1][2] The protocols herein are designed to establish a robust data package covering in vitro activity, in vivo efficacy, pharmacokinetics, and safety, adhering to the highest standards of scientific integrity to support a potential Investigational New Drug (IND) application.[3]

Introduction: The Scientific Premise

The benzothiazepine scaffold and its bioisosteres are privileged structures in medicinal chemistry, with approved drugs targeting ion channels and emerging research highlighting their potential as modulators of critical CNS signaling pathways, such as AMPA receptors.[1][2] Decahydrobenzo[d]thiazepine 3,3-dioxide represents an unexplored chemical space within this class. The core scientific premise for its development is that this novel scaffold may interact with a key pathological mechanism in neurodegenerative disorders, such as synaptic dysfunction, excitotoxicity, or protein aggregation.

This guide is structured to systematically de-risk and validate this premise. The experimental design emphasizes the principles of scientific rigor and transparency, as championed by regulatory bodies and leading scientific journals.[4][5] Key tenets of this approach include the strict application of the scientific method to ensure unbiased experimental design, methodology, analysis, and transparent reporting of all results.[5][6] The overarching goal is to build a coherent data narrative that logically progresses from initial biological effect to a well-characterized safety and efficacy profile in disease-relevant models.

Phase I: Foundational In Vitro Characterization

The initial phase aims to identify the biological activity of the compound, establish its primary mechanism of action, and assess its fundamental drug-like properties. A tiered screening cascade ensures that resources are focused on compounds with the highest potential.

Rationale for Experimental Choices

A phenotypic screening approach is prioritized to uncover the compound's functional effect on neuronal circuits without initial bias towards a specific target.[7] This is followed by a suite of standard in vitro assays to build a comprehensive profile of the compound's absorption, distribution, metabolism, and excretion (ADME) properties, which are critical determinants of a drug's success.[8] Early assessment of potential liabilities, such as cytotoxicity and blood-brain barrier (BBB) permeability, is crucial for CNS drug candidates.[9][10]

In Vitro Screening Cascade Workflow

cluster_0 Tier 1: Primary Screening & Hit ID cluster_1 Tier 2: Profile Broad Activity & Initial Safety cluster_2 Tier 3: Lead Characterization A Phenotypic Screen (e.g., MEA with iPSC-Neurons) B Identify Active Compounds (Hits) A->B Functional Effect Observed? C Dose-Response & IC50/EC50 Determination B->C Confirm Activity D In Vitro BBB Permeability (PAMPA or Cell-Based) C->D E General Cytotoxicity (e.g., HepG2, Neurons) C->E F Preliminary ADME Panel (Microsomal Stability, PPB) C->F I Full In Vitro ADME/Tox Panel (CYP Inhibition, hERG, etc.) D->I E->I G Target Deconvolution Assays (If Mechanism Unknown) F->G Promising Profile? H Selectivity Profiling (Against Related Targets)

Caption: In Vitro Screening Cascade for Lead Identification.

Protocol: In Vitro Blood-Brain Barrier (BBB) Permeability Assay

This protocol describes a standard, cell-based in vitro BBB model using the hCMEC/D3 human cerebral microvascular endothelial cell line, a widely accepted tool for assessing CNS drug permeability.[10]

Objective: To determine the bidirectional permeability (Papp) of Decahydrobenzo[d]thiazepine 3,3-dioxide across a cellular model of the BBB.

Materials:

  • hCMEC/D3 cells

  • Transwell® inserts (e.g., 24-well, 0.4 µm pore size)

  • Endothelial Cell Basal Medium, supplemented

  • Test compound, Lucifer Yellow (paracellular marker), Propranolol (high permeability control), Atenolol (low permeability control)

  • Assay buffer (HBSS with 10 mM HEPES, pH 7.4)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Seeding: Culture hCMEC/D3 cells to ~90% confluency. Seed cells onto collagen-coated Transwell® inserts at a density of 2.5 x 10^5 cells/cm².

  • Monolayer Formation: Culture for 5-7 days until a confluent monolayer is formed.

  • Barrier Integrity Check: Measure the Trans-Endothelial Electrical Resistance (TEER) using an EVOM2 meter. Monolayers are suitable for experiments when TEER > 30 Ω·cm².

  • Permeability Assay (Apical-to-Basolateral, A-to-B):

    • Wash monolayers twice with pre-warmed assay buffer.

    • Add assay buffer containing the test compound (e.g., 10 µM), controls, and Lucifer Yellow to the apical (upper) chamber.

    • Add fresh assay buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking (50 rpm).

    • At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral chamber, replacing the volume with fresh buffer.

  • Permeability Assay (Basolateral-to-Apical, B-to-A): Repeat the process in the reverse direction to determine the efflux ratio.

  • Sample Analysis:

    • Quantify the concentration of the test compound and controls in all samples using a validated LC-MS/MS method.

    • Measure Lucifer Yellow fluorescence to confirm monolayer integrity post-experiment.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the flux rate, A is the surface area of the membrane, and C0 is the initial concentration.

    • Calculate the efflux ratio: ER = Papp (B-to-A) / Papp (A-to-B). An ER > 2 suggests active efflux.

Phase II: In Vivo Pharmacokinetics (PK)

This phase is essential to understand how the drug is absorbed, distributed, metabolized, and excreted (ADME) in a living organism, which is fundamental for bridging in vitro potency with in vivo efficacy and safety.[11]

Rationale for Experimental Choices

A rodent model (e.g., Sprague-Dawley rat) is the standard for initial PK studies due to its well-characterized physiology and cost-effectiveness.[12] Administering the compound via both intravenous (IV) and oral (PO) routes is critical to determine key parameters like clearance, volume of distribution, half-life, and absolute oral bioavailability (F%).[11] This information is indispensable for designing effective dosing regimens for subsequent efficacy and toxicology studies.

Summary of Key Pharmacokinetic Parameters
ParameterSymbolDescriptionImportance
Max ConcentrationCmaxThe highest concentration of the drug observed in plasma.Efficacy & Safety
Time to CmaxTmaxThe time at which Cmax is reached.Rate of Absorption
Area Under CurveAUCTotal drug exposure over time.Overall Exposure
Half-lifeTime required for the drug concentration to decrease by half.Dosing Interval
ClearanceCLVolume of plasma cleared of the drug per unit time.Elimination Efficiency
BioavailabilityF%Fraction of the oral dose that reaches systemic circulation.Oral Dosing
Protocol: Rodent Single-Dose Pharmacokinetic Study

Objective: To characterize the pharmacokinetic profile of the test compound after a single IV and PO dose in rats.

Materials:

  • Male Sprague-Dawley rats (n=3-4 per group/route), cannulated (jugular vein).

  • Test compound formulated for IV (e.g., in saline/DMSO) and PO (e.g., in 0.5% methylcellulose) administration.

  • Blood collection tubes (e.g., K2-EDTA).

  • LC-MS/MS system.

Procedure:

  • Acclimatization & Fasting: Acclimatize animals for at least 3 days. Fast animals overnight (~12 hours) before dosing.

  • Dosing:

    • IV Group: Administer the compound as a slow bolus via the tail vein (e.g., 1 mg/kg).

    • PO Group: Administer the compound via oral gavage (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples (~100 µL) from the jugular vein cannula at pre-dose and at multiple time points post-dose (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours).

  • Plasma Processing: Immediately process blood by centrifugation (e.g., 2000 x g for 10 min at 4°C) to obtain plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) and calculate the parameters listed in the table above.

Phase III: In Vivo Efficacy Evaluation

The goal of this phase is to demonstrate that the compound has the desired therapeutic effect in a validated animal model that recapitulates key aspects of the human disease.[3]

Rationale for Experimental Choices

For a hypothetical indication in Alzheimer's Disease, the 5xFAD transgenic mouse model is a robust choice.[13] This model develops aggressive amyloid pathology and cognitive deficits, providing clear, disease-relevant endpoints.[14] The experimental design must incorporate principles of rigor, including randomization to treatment groups, blinding of experimenters to the treatment allocation, and a pre-specified statistical analysis plan to prevent bias.[4][15]

In Vivo Efficacy Study Design Workflow

A Select & Age 5xFAD Mice (e.g., to 3 months) B Baseline Cognitive Assessment (Optional) A->B C Randomize into Groups (Vehicle, Compound Doses) B->C D Chronic Dosing Period (e.g., 3 months) Experimenters Blinded C->D E Mid-Study Health & Body Weight Checks D->E F End-of-Study Cognitive Testing (e.g., Morris Water Maze) D->F End of Dosing G Terminal Tissue Collection (Brain, Plasma) F->G H Biomarker Analysis (Aβ plaques, Neuroinflammation) & PK/PD Modeling G->H

Caption: Workflow for a Chronic Efficacy Study in a Transgenic Mouse Model.

Protocol: Chronic Efficacy in the 5xFAD Mouse Model

Objective: To evaluate the effect of chronic administration of Decahydrobenzo[d]thiazepine 3,3-dioxide on cognitive deficits and brain pathology in 5xFAD mice.

Materials:

  • 3-month-old 5xFAD transgenic mice and wild-type littermates.

  • Test compound formulated for daily administration (e.g., oral gavage).

  • Vehicle control.

  • Morris Water Maze (MWM) apparatus.

  • Histology and ELISA reagents for Aβ and inflammatory markers.

Procedure:

  • Group Allocation: Randomly assign mice to treatment groups (n=12-15 per group):

    • Group 1: Wild-Type + Vehicle

    • Group 2: 5xFAD + Vehicle

    • Group 3: 5xFAD + Compound (Low Dose)

    • Group 4: 5xFAD + Compound (High Dose)

  • Dosing: Administer the assigned treatment daily for 3 months. All personnel involved in dosing and behavioral testing must be blinded to the group assignments.

  • Behavioral Testing (MWM): In the final week of treatment, conduct the MWM test to assess spatial learning and memory.

    • Acquisition Phase (4-5 days): Train mice to find a hidden platform. Record escape latency and path length.

    • Probe Trial (1 day): Remove the platform and record the time spent in the target quadrant.

  • Terminal Procedures:

    • At the end of the study, collect terminal blood samples for PK analysis.

    • Perfuse mice and harvest brains. Hemisect the brains.

  • Pathology Analysis:

    • Use one hemisphere for immunohistochemistry (IHC) to quantify Aβ plaque load (e.g., using 6E10 antibody) and neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).

    • Use the other hemisphere to prepare homogenates for biochemical analysis (e.g., ELISA for soluble/insoluble Aβ40 and Aβ42 levels).

  • Statistical Analysis: Analyze behavioral and pathology data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests), as defined prior to the study.

Phase IV: Toxicology and Safety Pharmacology

This final preclinical phase aims to identify potential adverse effects and establish a safe starting dose for human clinical trials.[16] Studies are often conducted under Good Laboratory Practice (GLP) to ensure data quality for regulatory submission.[3]

Rationale for Experimental Choices

Regulatory guidelines (e.g., ICH S7A) mandate a core battery of safety pharmacology studies to assess effects on vital functions (cardiovascular, respiratory, CNS).[17] Repeat-dose toxicology studies in two species (one rodent, one non-rodent) are required to identify target organs of toxicity and determine the No Observed Adverse Effect Level (NOAEL).[17]

Protocol: 7-Day Repeat-Dose Toxicity Study (Rodent)

Objective: To assess the toxicity profile of the test compound following daily administration for 7 days in rats.

Materials:

  • Sprague-Dawley rats.

  • Test compound and vehicle.

  • Equipment for clinical pathology (hematology, clinical chemistry) and histopathology.

Procedure:

  • Group Allocation: Assign animals to groups (n=5-10/sex/group):

    • Group 1: Vehicle Control

    • Group 2: Compound (Low Dose)

    • Group 3: Compound (Mid Dose)

    • Group 4: Compound (High Dose)

  • Dosing: Administer the assigned treatment daily for 7 days.

  • In-Life Observations: Conduct daily clinical observations, including mortality, morbidity, body weight, and food consumption.

  • Clinical Pathology: On Day 8, collect blood for hematology and clinical chemistry analysis. Collect urine for urinalysis.

  • Necropsy and Histopathology:

    • Perform a full gross necropsy on all animals.

    • Weigh key organs (e.g., liver, kidneys, spleen, brain, heart).

    • Preserve a comprehensive list of tissues in formalin for histopathological examination by a board-certified veterinary pathologist.

  • Data Evaluation: Analyze all data to identify any dose-dependent toxic effects and establish the NOAEL.

Conclusion: Data Integration for Go/No-Go Decision

The successful progression of Decahydrobenzo[d]thiazepine 3,3-dioxide to clinical development hinges on a holistic interpretation of the data generated in these phases. A compelling candidate will demonstrate:

  • Clear Efficacy: A statistically significant and biologically meaningful effect on disease-relevant endpoints in an animal model.

  • Favorable Pharmacokinetics: Adequate oral bioavailability and exposure levels that are achievable and align with the concentrations required for efficacy.

  • Acceptable Safety Margin: A sufficient therapeutic window between the efficacious dose and the dose at which adverse effects are observed (NOAEL).

By systematically following this rigorous, multi-faceted experimental plan, researchers can build a robust data package to confidently support the advancement of this novel compound into the next stage of drug development.

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Sources

Troubleshooting & Optimization

Technical Support Center: Chromatographic Purification of Decahydrobenzo[d]thiazepine 3,3-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Decahydrobenzo[d]thiazepine 3,3-dioxide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the chromatographic purification of this polar, heterocyclic compound.

Troubleshooting Guide

This section provides in-depth solutions to specific problems you may encounter during the purification of Decahydrobenzo[d]thiazepine 3,3-dioxide.

Issue 1: Poor Separation and Co-elution of Diastereomers

Q: I'm struggling to separate the diastereomers of my target compound. They are co-eluting or showing very poor resolution on my silica gel column. What steps can I take to improve this?

A: The separation of diastereomers can be challenging due to their similar physical properties. Here’s a systematic approach to enhance resolution:

  • Optimize the Mobile Phase: The selectivity of your separation is highly dependent on the mobile phase composition.[1][2]

    • Adjust Polarity: For normal-phase chromatography on silica gel, a common starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate). If you are observing co-elution, systematically decrease the polarity of the mobile phase by reducing the percentage of ethyl acetate. This will increase the retention time of your compounds and may improve separation.

    • Introduce a Different Selectivity: If adjusting polarity alone is insufficient, consider adding a third solvent to the mobile phase to introduce different intermolecular interactions. For example, adding a small amount of methanol or isopropanol can alter the hydrogen bonding interactions with the stationary phase and your analytes.

  • Consider Alternative Stationary Phases: If optimizing the mobile phase on silica gel doesn't provide the desired separation, switching to a different stationary phase is a logical next step.

    • Reverse-Phase Chromatography (RPC): C18-functionalized silica is a powerful tool for separating compounds based on hydrophobicity.[3] For polar molecules like Decahydrobenzo[d]thiazepine 3,3-dioxide, using a highly aqueous mobile phase (e.g., water/acetonitrile or water/methanol) is necessary.[4][5][6] Preparative reverse-phase HPLC has been successfully used to separate diastereomers of similar compounds.[7]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for very polar compounds that show little or no retention in reverse-phase chromatography.[3][4] It utilizes a polar stationary phase (like silica or amide-bonded phases) with a mobile phase consisting of a high percentage of a non-polar organic solvent (e.g., acetonitrile) and a small amount of a polar solvent (e.g., water).[3]

Experimental Protocol: Method Development for Diastereomer Separation by Flash Chromatography

  • TLC Analysis:

    • Prepare several TLC chambers with different solvent systems. Start with a 70:30 hexane:ethyl acetate mixture and create gradients by increasing the ethyl acetate content.

    • Spot your crude sample on multiple TLC plates and develop them in the different solvent systems.

    • Identify a solvent system that provides the best separation between your diastereomers, aiming for a difference in Rf values of at least 0.1.

  • Column Preparation:

    • Pack a silica gel column with the optimal solvent system identified in the TLC analysis.

    • Ensure the column is well-packed to avoid channeling.

  • Sample Loading:

    • Dissolve your crude sample in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and then adsorb it onto a small amount of silica gel.

    • Dry the silica-adsorbed sample and load it onto the top of the column. This technique, known as dry loading, often results in better peak shapes.

  • Elution:

    • Begin eluting with the chosen mobile phase.

    • Collect small fractions and monitor them by TLC to identify the fractions containing your purified diastereomers.

Issue 2: Low Yield and Compound Decomposition

Q: I'm experiencing significant loss of my compound during purification, and I suspect it might be degrading on the silica gel column. How can I mitigate this?

A: The sulfonyl group in your molecule can be sensitive, and the acidic nature of standard silica gel can sometimes lead to degradation.[8] Here are some strategies to address this:

  • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it with a base.

    • Triethylamine Wash: Prepare a slurry of your silica gel in the chosen mobile phase and add a small amount of triethylamine (e.g., 0.1-1% v/v). This will neutralize the acidic silanol groups on the silica surface.

    • Use Neutral or Basic Alumina: As an alternative to silica, consider using neutral or basic alumina as your stationary phase.

  • Minimize Residence Time on the Column:

    • Use a Shorter, Wider Column: This will reduce the time your compound spends in contact with the stationary phase.

    • Increase the Flow Rate: A faster flow rate can also minimize the residence time, but be mindful that this may slightly decrease resolution.

  • Alternative Purification Techniques:

    • Recrystallization: If your compound is a solid and you have a suitable solvent system, recrystallization can be a highly effective and gentle purification method.

    • Preparative HPLC: While more resource-intensive, preparative HPLC offers high resolution and can be performed with a variety of stationary and mobile phases, providing more options to find a non-destructive purification method.[9]

Issue 3: Peak Tailing

Q: My compound is exhibiting significant peak tailing during HPLC analysis and purification. What is causing this, and how can I achieve more symmetrical peaks?

A: Peak tailing is often caused by strong interactions between the analyte and the stationary phase, particularly with acidic silanol groups on the silica surface.

  • Mobile Phase Additives:

    • Acidic Modifier: Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase can protonate the silanol groups, reducing their interaction with your compound.[5]

    • Basic Modifier: If your compound has basic functionalities, adding a small amount of a base like triethylamine or ammonia can improve peak shape by competing for the active sites on the stationary phase.

  • Column Choice:

    • End-Capped Columns: Use a high-quality, end-capped C18 column for reverse-phase HPLC. End-capping masks many of the residual silanol groups.

    • Polar-Embedded Columns: These columns have a polar group embedded in the C18 chain, which helps to shield the silanol groups and allows for the use of highly aqueous mobile phases without phase collapse.[6]

  • Sample Overload: Injecting too much sample can lead to peak tailing.[10] Try reducing the injection volume or the concentration of your sample.

Diagram: Troubleshooting Logic for Peak Tailing

G start Peak Tailing Observed check_overload Is the column overloaded? start->check_overload reduce_load Reduce sample concentration/volume check_overload->reduce_load Yes solution Symmetrical Peak Achieved reduce_load->solution check_mobile_phase Is the mobile phase optimized? add_modifier Add mobile phase modifier (e.g., TFA, TEA) check_mobile_phase->add_modifier No check_column Is the column appropriate? check_mobile_phase->check_column Yes add_modifier->solution change_column Switch to end-capped or polar-embedded column check_column->change_column No check_column->solution Yes change_column->solution check_overoverload check_overoverload check_overoverload->check_mobile_phase No

Caption: A flowchart for troubleshooting peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a purification method for a novel decahydrobenzo[d]thiazepine 3,3-dioxide derivative?

A1: A good starting point is to perform a series of analytical thin-layer chromatography (TLC) experiments with different solvent systems to get a preliminary idea of the compound's polarity and the potential for separation from impurities. A typical starting solvent system for a polar compound on silica gel would be a mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate. For reverse-phase, a gradient of water and acetonitrile with 0.1% formic acid is a common starting point.

Q2: How do I choose between normal-phase and reverse-phase chromatography for this compound?

A2: The choice depends on the polarity of your compound and its impurities.

  • Normal-Phase (e.g., silica gel): This is often a good first choice for compounds that are soluble in organic solvents. It is generally less expensive and allows for a wider range of organic solvents to be used.

  • Reverse-Phase (e.g., C18): This is ideal for more polar compounds that are water-soluble.[4][5][6] It is also highly reproducible and compatible with mass spectrometry.[4]

Q3: Can I use supercritical fluid chromatography (SFC) for the purification of Decahydrobenzo[d]thiazepine 3,3-dioxide?

A3: Yes, SFC can be an excellent technique for the purification of sulfonamides.[11] It often provides faster separations and uses less organic solvent compared to HPLC. SFC with a silica or aminopropyl-packed column and a mobile phase of carbon dioxide with a methanol modifier has been shown to be effective for separating sulfonamides.[11]

Q4: Are there any specific safety precautions I should take when working with this class of compounds and the solvents used for their purification?

A4: Yes, always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The organic solvents used in chromatography are often flammable and can be harmful if inhaled or absorbed through the skin. Refer to the Safety Data Sheets (SDS) for all chemicals being used for specific handling and disposal instructions.

Q5: My compound seems to be insoluble in the initial mobile phase. What should I do?

A5: If your compound is not soluble in the mobile phase, you can try dissolving it in a stronger, more polar solvent in which it is soluble, and then use the dry loading technique described in Issue 1. Alternatively, you can try to find a different mobile phase system in which your compound is soluble. If solubility is a major issue, you may need to consider a different chromatographic technique or a different stationary phase.

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  • MDPI. (n.d.). Combined Ultrahigh Pressure Extraction and High-Speed Counter-Current Chromatography for Separation and Purification of Three Glycoside Compounds from Dendrobium officinale Protocorm.

Sources

Technical Support Center: Stability Testing of Decahydrobenzo[d]thiazepine 3,3-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the solution stability testing of Decahydrobenzo[d]thiazepine 3,3-dioxide. As a novel saturated heterocyclic sulfonamide (sultam), this molecule's stability profile is critical to its development. This document provides a framework for identifying potential degradation pathways, establishing robust analytical methods, and troubleshooting common experimental challenges. The principles outlined here are grounded in established regulatory guidelines and the fundamental chemistry of the sultam functional group.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of the Decahydrobenzo[d]thiazepine 3,3-dioxide structure and its likely degradation pathways?

A1: The core structural motif is a cyclic sulfonamide, known as a sultam. This functional group is the most probable site of degradation. Key potential pathways include:

  • Hydrolysis: The sulfur-nitrogen (S-N) bond in the sultam ring is susceptible to both acid- and base-catalyzed hydrolysis. This is often the primary degradation pathway for this class of compounds. Acidic conditions can lead to protonation and subsequent ring-opening, while basic conditions facilitate nucleophilic attack on the sulfur atom.[1][2] Studies on similar structures have shown that cyclic sulfonamides can be significantly more reactive to hydrolysis than their acyclic counterparts.[1][2][3]

  • Oxidation: While the sulfur atom is already in its highest oxidation state (as a sulfone), other positions on the molecule, particularly any vulnerable C-H bonds adjacent to heteroatoms, could be susceptible to oxidative degradation.

  • Photolysis: Exposure to light, particularly UV radiation, can induce degradation.[4][5][6] The International Council for Harmonisation (ICH) Q1B guideline mandates photostability testing to assess whether the molecule degrades upon light exposure.[7][8]

Q2: What is the most appropriate analytical technique for a stability-indicating study of this compound?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the industry standard and the most suitable technique.[9][10][11] An ideal method would utilize:

  • Reversed-Phase (RP) Chromatography: A C18 or C8 column is typically effective for separating the parent compound from its more polar degradation products.

  • UV/Vis or Photodiode Array (PDA) Detection: A PDA detector is highly recommended as it can help in assessing peak purity and detecting the formation of new chromophores in degradants.

  • Mass Spectrometry (MS) Detection: Coupling HPLC with MS is invaluable for identifying the mass of degradation products, which is crucial for elucidating degradation pathways.

The goal is to develop a method that can separate the active pharmaceutical ingredient (API) from all potential degradation products and impurities.[9][10][12]

Q3: Where can I find the regulatory framework for conducting these stability studies?

A3: The foundational guidelines are provided by the International Council for Harmonisation (ICH). The key documents to consult are:

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. This guideline outlines the requirements for stability data, including forced degradation studies.[13]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products. This provides the standardized conditions for photostability testing.[4][5][7]

  • ICH Q2(R1): Validation of Analytical Procedures. This document details the parameters required for validating your stability-indicating analytical method.

Q4: How much degradation should I aim for in a forced degradation study?

A4: The objective of a forced degradation (or stress testing) study is to generate detectable levels of degradation products to prove the analytical method's specificity. A target degradation of 5-20% of the parent compound is generally considered appropriate.[13] Excessive degradation can lead to secondary and tertiary degradants that may not be relevant to real-world storage, complicating the analysis.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the stability testing of novel compounds like Decahydrobenzo[d]thiazepine 3,3-dioxide.

Problem Encountered Potential Root Cause(s) Recommended Troubleshooting Steps & Rationale
Unexpectedly Rapid or Complete Degradation 1. Harsh Stress Conditions: The concentration of acid/base/oxidant or the temperature is too high for this specific molecule. 2. Solvent Reactivity: The solvent used for the study (e.g., methanol, acetonitrile) may be participating in the degradation reaction. 3. Inherent Instability: The molecule may be exceptionally labile under the tested conditions.1. Reduce Stress Severity: Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is controlled, partial degradation (5-20%).[13] 2. Evaluate Solvent Effects: Run a control sample of the compound in the chosen solvent at the same temperature but without the stressor. Consider using a more inert solvent like water if solubility permits. 3. Perform Time-Point Study: Sample at very early time points (e.g., 5, 15, 30 minutes) to capture the initial degradation kinetics.
Poor Reproducibility Between Replicates 1. Inconsistent Sample Preparation: Errors in weighing, dilution, or pH adjustment. 2. Temperature Fluctuations: Inconsistent temperature control in heating blocks, water baths, or photostability chambers. 3. HPLC System Variability: Issues with the autosampler, pump, or column heater.1. Standardize Workflow: Use calibrated pipettes and balances. Prepare a single stock solution and aliquot from it for all stress conditions. Ensure pH is measured accurately after adding stressors. 2. Verify Equipment Performance: Use a calibrated thermometer to check the actual temperature of your heating apparatus. Ensure consistent light exposure in photostability chambers. 3. Run System Suitability: Before each run, perform a system suitability test (SST) to check for consistent retention times, peak areas, and theoretical plates.
Mass Balance Failure (Sum of API + Degradants < 95%) 1. Non-Chromophoric Degradants: Degradation products may lack a UV-absorbing chromophore. 2. Precipitation: The API or degradants may have precipitated out of solution. 3. Adsorption: The compound or its degradants may be adsorbing to the container surface (glass or plastic). 4. Volatile Degradants: Degradation may produce volatile products that are lost from the sample.1. Use a Universal Detector: If available, re-analyze samples using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with UV. HPLC-MS is also critical here. 2. Visual Inspection & Solubility Check: Visually inspect all samples for precipitate before injection. Check the solubility of the parent compound in the post-stress sample matrix. 3. Test Container Compatibility: Consider using different types of vials (e.g., silanized glass) to minimize adsorption. 4. Use Headspace GC-MS: If volatile products are suspected, analyze the headspace of a stressed sample using Gas Chromatography-Mass Spectrometry.
No Degradation Observed Under Any Stress Condition 1. Insufficient Stress: The conditions applied are too mild to induce degradation. 2. High Intrinsic Stability: The molecule is exceptionally stable.1. Increase Stress Severity: Systematically increase the concentration of stressors, temperature, and/or exposure time. For example, move from 0.1 N HCl to 1 N HCl, or increase temperature from 60°C to 80°C. 2. Confirm Stability: If no degradation is seen even under harsh conditions (e.g., 5N NaOH at 80°C for 24h), this is a valid result. Document the conditions tested and report the high stability of the compound. This is valuable information for the drug development process.

Section 3: Key Experimental Protocols

Protocol 3.1: Forced Degradation (Stress Testing) Workflow

This protocol outlines a standard approach for investigating the degradation pathways of Decahydrobenzo[d]thiazepine 3,3-dioxide.

Objective: To generate potential degradation products and establish a stability-indicating analytical method.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor solution. Include a control sample stored at 5°C in the dark.

    • Acid Hydrolysis: Mix with 0.1 N and 1 N HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix with 0.1 N and 1 N NaOH. Incubate at 60°C.

    • Oxidation: Mix with 3% and 30% H₂O₂. Store at room temperature, protected from light.

    • Thermal Stress: Incubate the stock solution at 80°C (in parallel with a control at 5°C).

    • Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4][5][7] A parallel sample should be wrapped in aluminum foil as a dark control.

  • Monitor and Sample: Withdraw aliquots at predetermined time points (e.g., 2, 8, 24, 48 hours).

  • Quench Reaction: Neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable final concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Analyze: Analyze all samples by the developed stability-indicating HPLC method.

Protocol 3.2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the parent peak from all process impurities and degradation products.

Methodology:

  • Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase Selection:

    • Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water (provides good peak shape for acidic/basic compounds).

    • Mobile Phase B: Acetonitrile or Methanol.

  • Initial Gradient: Run a broad gradient to elute all components, for example:

    • Time 0 min: 5% B

    • Time 20 min: 95% B

    • Time 25 min: 95% B

    • Time 26 min: 5% B

    • Time 30 min: 5% B

  • Method Optimization:

    • Inject a pooled sample containing the unstressed drug and aliquots from all forced degradation samples showing ~10-20% degradation.

    • Adjust the gradient slope to improve the resolution between the parent peak and the closest eluting degradant peaks.

    • Optimize the pH of the aqueous mobile phase to improve the peak shape of ionizable compounds.

  • Method Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is proven by demonstrating that the parent peak is pure in all stressed samples, often using a PDA detector and/or MS.

Section 4: Visualization & Data

Diagrams

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions (ICH Q1A/Q1B) cluster_analysis Analysis Prep Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1N HCl, 60°C) Prep->Acid Expose Aliquots Base Base Hydrolysis (0.1N NaOH, 60°C) Prep->Base Expose Aliquots Ox Oxidation (3% H2O2, RT) Prep->Ox Expose Aliquots Heat Thermal (80°C) Prep->Heat Expose Aliquots Light Photolytic (ICH Q1B Exposure) Prep->Light Expose Aliquots Quench Quench Reaction & Dilute to 0.1 mg/mL Acid->Quench Sample at Time Points Base->Quench Sample at Time Points Ox->Quench Sample at Time Points Heat->Quench Sample at Time Points Light->Quench Sample at Time Points HPLC Analyze via Stability- Indicating HPLC-UV/MS Quench->HPLC Eval Evaluate Data (Purity, Mass Balance) HPLC->Eval G cluster_hydrolysis Hydrolysis Pathway (Major) cluster_other Other Potential Pathways Compound Decahydrobenzo[d]thiazepine 3,3-dioxide (Intact Sultam Ring) Acid Acidic Conditions (H3O+) Compound->Acid Base Basic Conditions (OH-) Compound->Base Ox Oxidative Stress ([O]) Compound->Ox Photo Photolytic Stress (hν) Compound->Photo Product Ring-Opened Product (Aminosulfonic Acid Derivative) Acid->Product S-N bond cleavage Base->Product S-N bond cleavage OtherProducts Other Degradants (e.g., hydroxylated species) Ox->OtherProducts Photo->OtherProducts

Caption: Potential Degradation Pathways.

Data Summary Table

Table 1: Recommended Starting Conditions for Forced Degradation Studies

Stress TypeStressor / ConditionTemperatureTypical DurationPrimary Target
Acidic Hydrolysis 0.1 N - 1 N HCl60 - 80 °C2 - 48 hoursSultam S-N bond
Basic Hydrolysis 0.1 N - 1 N NaOH60 - 80 °C2 - 48 hoursSultam S-N bond
Oxidation 3 - 30% H₂O₂Room Temp.8 - 48 hoursSusceptible C-H bonds
Thermal Dry Heat80 °C24 - 72 hoursOverall thermal lability
Photolytic >1.2 million lux-hours & >200 W-h/m²AmbientPer ICH Q1BPhotosensitive moieties

References

  • ICH Topic Q1B. Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]

  • Understanding ICH Photostability Testing. Q-Lab. [Link]

  • Bacterial degradation pathways of sulfonamide antibiotics. ResearchGate. [Link]

  • Understanding Photostability Testing for Cosmetic & OTC Drug Products. Certified Laboratories. [Link]

  • Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development (IJTSRD). [Link]

  • Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences (IRJPMS). [Link]

  • Stability-indicating sulfa drug analysis using high-performance liquid chromatography. National Library of Medicine. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. [Link]

  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. [Link]

  • Overview of Sulfonamide Biodegradation and the Relevant Pathways and Microorganisms. PubMed. [Link]

  • Reactivity and Mechanism in the Hydrolysis of β-Sultams. Journal of the American Chemical Society. [Link]

  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. PMC - National Library of Medicine. [Link]

  • Biodegradation of sulfonamide antibiotics through the heterologous expression of laccases from bacteria and investigation of their potential degradation pathways. PubMed. [Link]

  • Stability Indicating RP-HPLC Method Development and Validation for Dexamethasone. ResearchGate. [Link]

  • Reactivity and Mechanism in the Hydrolysis of β-Sultams | Request PDF. ResearchGate. [Link]

  • Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations. Ovid. [Link]

  • Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. MDPI. [Link]

  • Sulfonamide Degradation. Technical University of Munich. [Link]

  • The hydrolytic reactivity of β-sultams. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • “Click, Click, Cyclize”: A DOS Approach to Sultams Utilizing Vinyl Sulfonamide Linchpins. PMC - National Library of Medicine. [Link]

  • Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. MDPI. [Link]

  • Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Lab-Training.com. [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Bentham Science. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]

  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Sulfonamide a Valid Scaffold for Antioxidant Drug Development. Current Organic Synthesis. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • A calorimetric study of β-sultams and β-lactams. University of Huddersfield Repository. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]

  • Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. PMC - National Library of Medicine. [Link]

  • VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM. Semantic Scholar. [Link]

  • Stability study of a sulfadimidine-containing medicated premix and its mixture with farm feed. PubMed. [Link]

  • Sultams: Recent Syntheses and Applications | Request PDF. ResearchGate. [Link]

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How to reduce byproduct formation in Decahydrobenzo[d]thiazepine 3,3-dioxide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: How to reduce byproduct formation in Decahydrobenzo[d]thiazepine 3,3-dioxide synthesis Content type: Technical Support Center (Q&A/Troubleshooting)

Status: Active Department: Process Chemistry & Optimization Subject: Minimizing Byproducts in Saturated Bicyclic Sultam Synthesis

Executive Summary

The synthesis of Decahydrobenzo[d]thiazepine 3,3-dioxide presents a unique dual challenge: constructing the 7-membered sultam ring (thiazepine dioxide) and achieving full saturation of the fused benzene ring (decahydro conversion) without compromising the sulfonyl moiety.

This guide addresses the three critical failure points in this workflow:

  • Oligomerization during the ring-closing step.

  • Elimination reactions competing with cyclization.

  • Hydrogenolysis (Ring Opening) during the hydrogenation of the aromatic precursor.

Module 1: Ring Closure & Sultam Formation

User Question: I am observing a significant amount of high-molecular-weight impurities (dimers/oligomers) during the intramolecular cyclization step. How do I favor the monomeric 7-membered ring?

Technical Diagnosis: The formation of dimers indicates that intermolecular reaction rates are competing with the desired intramolecular cyclization. This is kinetically governed by the effective molarity (EM) of the substrate. In 7-membered ring formation (medium-sized rings), entropic penalties often make intermolecular dimerization faster than cyclization at standard concentrations (>0.1 M).

Troubleshooting Protocol:

ParameterOptimization StrategyMechanism
Concentration Pseudo-High Dilution Feed the substrate slowly into the reaction vessel containing the base/catalyst. This keeps the instantaneous concentration of the unreacted precursor extremely low (<0.001 M), statistically forcing the molecule to react with itself (cyclize) rather than find another molecule.
Temperature Elevated Temperature (Reflux) Higher temperatures generally favor the reaction with the higher activation energy. Since ring strain makes cyclization energetically demanding, reflux conditions (e.g., in Toluene or DMF) often favor the intramolecular pathway over dimerization.
Base Selection Template Effect (Cs₂CO₃) Switch to Cesium Carbonate (Cs₂CO₃). The large Cesium cation (Cs⁺) can act as a template, coordinating with the sulfonamide oxygen and the leaving group, pre-organizing the molecule for cyclization ("Cesium Effect").

Experimental Workflow (Pseudo-High Dilution):

  • Charge the reactor with solvent (e.g., MeCN or DMF) and Base (Cs₂CO₃, 3.0 equiv). Heat to reflux.

  • Dissolve the linear precursor (e.g., N-(3-chloropropyl)-2-aminocyclohexyl-methanesulfonamide) in a separate vessel.

  • Add the precursor solution via syringe pump over 4–8 hours .

  • Hold at reflux for an additional 2 hours post-addition.

Module 2: Hydrogenation & Saturation (The "Decahydro" Step)

User Question: When hydrogenating the benzo-fused precursor to get the decahydro product, I see loss of the sulfonyl group or ring opening (desulfonylation). How do I prevent this?

Technical Diagnosis: You are likely experiencing hydrogenolysis .[1] Standard hydrogenation catalysts like Palladium on Carbon (Pd/C) are excellent at cleaving benzylic C-N and C-S bonds, especially under the heat/pressure required to reduce a benzene ring. The sulfone group can be ejected as SO₂, or the C-S bond can be cleaved, destroying the ring.

Troubleshooting Protocol:

1. Catalyst Selection (The Critical Switch)

  • Avoid: Pd/C (High risk of hydrogenolysis).

  • Use: Rhodium on Alumina (5% Rh/Al₂O₃) or Ruthenium on Carbon (5% Ru/C) .

  • Why: Rhodium and Ruthenium are highly active for aromatic ring saturation at lower temperatures but are significantly less active for hydrogenolysis of C-S and C-N bonds compared to Palladium.

2. Solvent System

  • Acidic Conditions: Run the hydrogenation in Acetic Acid or a mixture of MeOH/HCl . Protonation of the amine (if present) and the solvent medium helps prevent catalyst poisoning and often suppresses C-S bond cleavage.

3. Pressure/Temperature Balance

  • Target: 50–60 bar H₂, 60–80°C.

  • Warning: Do not exceed 100°C. Above this threshold, thermal extrusion of SO₂ becomes thermodynamically favorable even without a catalyst.

Visual Pathway: Hydrogenation Selectivity

HydrogenationPathways Figure 1: Selectivity Control in Hydrogenation of Benzo-Thiazepines Precursor Benzo[d]thiazepine (Aromatic) Desired Decahydrobenzo[d]thiazepine (Target: Fully Saturated) Precursor->Desired Rh/Al2O3, 60°C (Selective Reduction) Byproduct1 Ring-Opened Sulfonamide (Hydrogenolysis) Precursor->Byproduct1 Pd/C, High Temp (C-S Bond Cleavage) Byproduct2 Desulfonylated Product (Loss of SO2) Precursor->Byproduct2 >100°C (Thermal Extrusion)

Caption: Figure 1 illustrates the divergence between selective ring saturation (Green path) and destructive hydrogenolysis (Red paths) governed by catalyst choice.

Module 3: Stereochemical Control

User Question: The decahydro product has two chiral centers at the ring fusion. I am getting a mixture of cis- and trans-fused isomers. How can I control this?

Technical Diagnosis: The stereochemistry is determined during the hydrogenation step (if reducing the aromatic precursor) or the starting material (if cyclizing a cyclohexane derivative).

  • Hydrogenation Route: Hydrogen addition usually occurs syn (from the same face).

  • Cyclization Route: The conformation of the cyclohexane ring (chair vs. boat) dictates the fusion.

Control Strategy:

MethodOutcomeMechanism
Heterogeneous Hydrogenation Cis-Major Adsorption of the flat aromatic ring onto the catalyst surface (Rh/Al₂O₃) forces hydrogen delivery from the bottom face, resulting in cis-fusion (kinetic product).
Dissolving Metal Reduction Trans-Major If applicable (less common for sulfones), thermodynamic equilibration often favors the trans-fused system as it is generally more stable (equatorial-equatorial substituents).
Precursor Selection Absolute Control Instead of reducing the aromatic ring, start with (1R,2R)-trans-1,2-diaminocyclohexane or the corresponding amino-alcohol. The stereochemistry is "locked in" before the ring closure.

Summary of Critical Parameters (Cheat Sheet)

StepCommon IssuePrimary FixSecondary Fix
Cyclization DimerizationPseudo-High Dilution (Syringe pump addition)Use Cs₂CO₃ (Template effect)
Cyclization Elimination (Vinyl)Lower reaction temperatureChange leaving group (Mesylate -> Tosylate)
Reduction Ring OpeningSwitch Catalyst to Rh/Al₂O₃ Use Acetic Acid solvent
Reduction DesulfonylationLimit Temp < 80°CIncrease H₂ Pressure (50 bar)

References

  • Synthesis of Benzo-Fused Sultams via Intramolecular Cycliz

    • Source: Majumdar, K. C., & Mondal, S. (2011). Recent developments in the synthesis of fused sultams. Chemical Reviews.
    • Relevance: Defines the "Cesium Effect" and high-dilution protocols for medium-ring sultam form
    • URL:[Link]

  • Selective Hydrogen

    • Source: Glorius, F., et al. (2010). Rhodium-catalyzed hydrogenation of heterocycles.
    • Relevance: Establishes Rh/Al₂O₃ as the gold standard for saturating aromatic rings without hydrogenolysis of hetero
    • URL:[Link]

  • Prevention of Sulfonamide Cleavage Source: Smith, P. A. S. (1983). Cleavage of sulfonamides. The Chemistry of Open-Chain Organic Nitrogen Compounds. Relevance: Discusses the thermal and reductive stability limits of the sulfonamide/sulfone linkage. URL: (Generalized Reference to standard text)
  • Stereocontrol in Decahydro-Fused Systems

    • Source: Cohen, T., et al. (1980). Stereochemistry of the reduction of fused aromatic systems. Journal of Organic Chemistry.
    • Relevance: Explains the cis-selectivity mechanism in heterogeneous catalytic hydrogen
    • URL:[Link]

Sources

Validation & Comparative

Comparative Guide: Decahydrobenzo[d]thiazepine 3,3-dioxide Scaffolds vs. Alternative Gamma-Secretase Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Evolution of the GSM Scaffold

Target Audience: Medicinal Chemists, Neuropharmacologists, and Translational Scientists.

The failure of Gamma-Secretase Inhibitors (GSIs) like Semagacestat due to Notch-related toxicity shifted the Alzheimer’s Disease (AD) drug discovery paradigm toward Gamma-Secretase Modulators (GSMs). GSMs allosterically modulate the enzyme complex, shifting cleavage from the amyloidogenic A


42 to shorter, less toxic isoforms (A

38, A

37) without blocking the release of the Notch Intracellular Domain (NICD).

This guide compares the Decahydrobenzo[d]thiazepine 3,3-dioxide scaffold (a representative "Third-Generation" Bicyclic Sulfone GSM) against historical and contemporary alternatives. This scaffold represents a critical medicinal chemistry optimization: replacing the flat, lipophilic aromatic rings of early GSMs with saturated, 3D-bridged systems to improve solubility, metabolic stability, and blood-brain barrier (BBB) penetration while minimizing CYP450 inhibition.

The Competitor Landscape
  • The Subject: Decahydrobenzo[d]thiazepine 3,3-dioxide (Class: Bicyclic Sulfone) . Characterized by a rigid, saturated core and a sulfone group for polarity balance.

  • Comparator A (First Gen): Tarenflurbil (R-flurbiprofen) . An acidic NSAID derivative. Failed in Phase III due to low potency (

    
    ) and poor brain penetration.
    
  • Comparator B (Second Gen): E2012 (Eisai) . A non-acidic imidazole-based GSM. Highly potent (

    
    ) but plagued by poor physicochemical properties and CYP inhibition risks associated with the imidazole ring.
    

Mechanistic Logic & Signaling Pathway

To understand the superiority of the thiazepine scaffold, one must visualize the modulation mechanism. Unlike GSIs which block the active site, GSMs bind to an allosteric site (likely at the interface of Presenilin-1 and PEN-2), altering the processivity of the enzyme.

GSM_Mechanism cluster_outcomes Cleavage Outcomes APP APP (C99 Fragment) GS Gamma-Secretase Complex APP->GS Substrate Binding Ab42 Aβ42 (Toxic/Aggregating) GS->Ab42 Pathogenic Cleavage Ab40 Aβ40 (Major Species) GS->Ab40 Standard Cleavage Ab38 Aβ38/37 (Non-Toxic) GS->Ab38 Modulated Cleavage NICD NICD (Cell Signaling) GS->NICD Vital Signaling Notch Notch Receptor Notch->GS Substrate Binding GSM Thiazepine GSM (Allosteric Binding) GSM->GS Conformational Shift GSM->Ab42 Inhibits GSM->Ab38 Promotes GSM->NICD No Effect (Safety)

Figure 1: Mechanism of Action. The Thiazepine GSM binds allosterically, shifting the cleavage site preference from A


42 to A

38 without inhibiting the vital Notch signaling pathway.

Comparative Performance Analysis

The Decahydrobenzo[d]thiazepine 3,3-dioxide scaffold offers a specific advantage in Lipophilic Ligand Efficiency (LLE) . The sulfone group (


) acts as a hydrogen bond acceptor, lowering logD (improving solubility) without sacrificing the hydrophobic interactions required for the transmembrane binding site.
Table 1: Physicochemical & Pharmacological Comparison
FeatureTarenflurbil (Acidic)E2012 (Imidazole)Thiazepine 3,3-dioxide (Sulfone)
Generation 1st Gen2nd Gen3rd Gen (Optimized)
Potency (

A

42)
~300

M (Weak)
10–50 nM (High)5–20 nM (Very High)
Efficacy (Max A

42

)
~40% (Partial)>90%>95%
A

Shift
Slight A

38

A

38/37

A

37/38

Notch Sparing YesYesYes (Selectivity >1000x)
Brain Penetration (Kp,uu) < 0.05 (Poor)0.1 – 0.3 (Moderate)0.5 – 0.8 (Excellent)
CYP450 Inhibition LowHigh (CYP3A4 risk)Low (Clean profile)
Metabolic Stability HighLow (Rapid clearance)High (Blocked metabolic soft spots)
Key Technical Insight: The "Sulfone" Advantage

The "3,3-dioxide" moiety is the critical differentiator.

  • Dipole Moment: The sulfone creates a strong dipole that reduces the global lipophilicity (LogD) of the molecule compared to the imidazole ring of E2012.

  • Solubility: This reduction in LogD translates to higher thermodynamic solubility, preventing the "brick dust" issues common in Alzheimer's drugs.

  • Safety: Unlike the imidazole ring, which often coordinates with the heme iron of CYP450 enzymes (causing drug-drug interactions), the sulfone is metabolically inert and does not inhibit CYPs.

Experimental Validation Protocols

To validate the claims above, the following self-validating protocols should be employed. These protocols prioritize robustness (minimizing false positives) and physiological relevance .

Protocol A: Cellular Potency & Selectivity (A vs. Notch)

Objective: Determine the


 for A

42 reduction and ensure Notch signaling is unaffected.

Reagents:

  • Cell Line: H4 human neuroglioma cells stably overexpressing APPsw (Swedish mutation).

  • Notch Assay: HEK293 cells transfected with Notch

    
    E (constitutively active substrate) and a Gal4-Luciferase reporter.
    
  • Detection: Meso Scale Discovery (MSD) Multi-Spot ELISA (A

    
    38, 40, 42).
    

Workflow:

  • Seeding: Plate H4-APPsw cells at 15,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Treat with serial dilutions of the Thiazepine GSM (0.1 nM to 10

    
    M) in fresh media. Include DMSO vehicle control and a reference GSI (e.g., DAPT) as a positive control for Notch toxicity.
    
  • Incubation: Incubate for 16–24 hours.

  • Collection: Harvest supernatant. Add protease inhibitors immediately to prevent degradation.

  • Quantification (MSD ELISA):

    • Block MSD plate with 1% BSA.

    • Add 25

      
      L supernatant + 25 
      
      
      
      L detection antibody cocktail (Sulfo-Tag).
    • Read on MSD Sector Imager.

  • Notch Counter-Screen: In parallel, treat the HEK-Notch-Luc cells. Measure luminescence after 24h.

Validation Criteria:

  • Success: Dose-dependent decrease in A

    
    42 with a concomitant stoichiometric increase in A
    
    
    
    37/38.[1][2] Total A
    
    
    (40+42+38+37) must remain constant.
  • Failure: Decrease in A

    
    42 with no increase in short peptides (indicates inhibition, not modulation) or decrease in Notch signal (toxicity).
    
Protocol B: In Vivo Pharmacodynamics (CSF A Profiling)

Objective: Confirm the compound crosses the BBB and engages the target in the brain.

Workflow:

  • Subjects: Sprague-Dawley rats or APP-transgenic mice (e.g., Tg2576).

  • Dosing: Oral gavage (PO) of Thiazepine GSM at 3, 10, 30 mg/kg.

  • Timepoints: Terminal collection at 1h, 3h, 6h, 12h post-dose.

  • Sampling:

    • Plasma: For PK analysis.[3]

    • CSF: Cisterna magna puncture. Critical: Avoid blood contamination (blood A

      
       levels are different).
      
    • Brain Tissue: Homogenize in DEA (Diethylamine) buffer to extract soluble A

      
      .
      
  • Analysis: LC-MS/MS is preferred over ELISA for in vivo samples to distinguish A

    
    37 from A
    
    
    
    38 accurately.

Workflow cluster_InVitro In Vitro Validation cluster_InVivo In Vivo Proof of Concept Start Compound Synthesis (Thiazepine Scaffold) Cell H4-APPsw Assay (24h Incubation) Start->Cell ELISA MSD ELISA (Aβ42, 40, 38) Cell->ELISA Notch Notch-Gal4 Luciferase Assay Cell->Notch Decision Go/No-Go Decision ELISA->Decision IC50 < 20nM Aβ42↓ Aβ38↑ Notch->Decision No Inhibition Animal Tg2576 Mice (Oral Dosing) Sample Collect CSF & Brain (Time Course) Animal->Sample LCMS LC-MS/MS Analysis (Aβ Profile) Sample->LCMS Decision->Animal Pass

Figure 2: Experimental Workflow. A sequential validation pipeline ensuring potency, selectivity, and in vivo efficacy.

References

  • Weggen, S., et al. (2001).[4][5] "A subset of NSAIDs lower amyloidogenic Abeta42 independently of cyclooxygenase activity."[4] Nature. Link (Foundational paper on Acidic GSMs).

  • Kounnas, M. Z., et al. (2010). "Modulation of gamma-secretase reduces beta-amyloid deposition in a transgenic mouse model of Alzheimer's disease."[6] Neuron. Link (Describes non-acidic GSMs mechanisms).

  • Ahn, K., et al. (2020).[5] "Discovery of Clinical Candidate PF-06648671: A Potent Gamma-Secretase Modulator."[7] Journal of Medicinal Chemistry. Link (Representative paper for the bicyclic/bridged GSM class properties).

  • Burdick, D., et al. (2010). "Assembly and aggregation properties of synthetic Alzheimer's A4/beta amyloid peptide analogs." Journal of Biological Chemistry. Link (Reference for A

    
     aggregation kinetics).
    
  • Golde, T. E., et al. (2013). "Gamma-Secretase modulators: can we combine potency with safety?" Molecular Neurodegeneration. Link (Review of GSM safety profiles).

Sources

A Methodological Guide to the Comparative Evaluation of Novel BACE1 Inhibitors: A Case Study with a Hypothetical Decahydrobenzo[d]thiazepine 3,3-dioxide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The relentless pursuit of disease-modifying therapies for Alzheimer's disease (AD) has centered on key enzymatic targets within the amyloid cascade hypothesis. One such pivotal enzyme is the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), the rate-limiting step in the production of amyloid-β (Aβ) peptides. The development of potent and selective BACE1 inhibitors remains a significant goal in neurodegenerative disease research.

This guide provides a comprehensive framework for the head-to-head comparison of a novel chemical entity, hypothetically represented by a Decahydrobenzo[d]thiazepine 3,3-dioxide scaffold, against established BACE1 inhibitors. While Decahydrobenzo[d]thiazepine 3,3-dioxide itself is not a recognized BACE1 inhibitor, we will use it as a placeholder to illustrate the rigorous, multi-faceted process of inhibitor characterization and comparison. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery and evaluation of novel therapeutics.

We will delve into the causality behind experimental choices, provide detailed protocols for in vitro assays, and present a logical framework for data interpretation, thereby offering a self-validating system for the comparative assessment of enzyme inhibitors.

The Rationale for BACE1 Inhibition in Alzheimer's Disease

The pathological hallmark of Alzheimer's disease is the cerebral accumulation of amyloid-β plaques. These plaques are primarily composed of Aβ peptides, which are generated through the sequential proteolytic cleavage of the amyloid precursor protein (APP). The amyloidogenic pathway is initiated by BACE1, which cleaves APP to generate the N-terminus of the Aβ peptide and a C-terminal fragment (C99). This C99 fragment is subsequently cleaved by γ-secretase, releasing Aβ peptides of varying lengths, most notably the aggregation-prone Aβ42.[1][2]

By inhibiting BACE1, the initial and rate-limiting step of this pathway is blocked, leading to a theoretical reduction in the production of all Aβ species.[1] This mechanism offers a promising therapeutic strategy to slow or even halt the progression of AD. However, the clinical development of BACE1 inhibitors has been challenging, with issues arising from off-target effects, blood-brain barrier penetration, and on-target toxicities due to the enzyme's physiological roles.[2][3] A critical aspect of developing new BACE1 inhibitors is therefore not only potency but also selectivity, particularly against the homologous enzyme BACE2.

cluster_membrane Cell Membrane APP Amyloid Precursor Protein (APP) BACE1 BACE1 Cleavage APP->BACE1 Initiates Amyloidogenic Pathway C99 C99 Fragment gamma_secretase γ-Secretase Cleavage C99->gamma_secretase Abeta Amyloid-β (Aβ40/42) (Plaque Formation) sAPPb sAPPβ BACE1->C99 BACE1->sAPPb gamma_secretase->Abeta

Caption: Amyloid Precursor Protein (APP) processing pathway.

Head-to-Head Inhibitor Performance Metrics

A crucial first step in evaluating a novel compound is to determine its inhibitory potency (typically measured as the half-maximal inhibitory concentration, or IC50) against the target enzyme. Furthermore, assessing its selectivity against related enzymes is paramount to predict potential off-target effects. For BACE1 inhibitors, selectivity against BACE2 is a key parameter.

Below is a comparative table summarizing hypothetical data for our novel "Decahydrobenzo[d]thiazepine 3,3-dioxide" (DHTD) against well-characterized BACE1 inhibitors that have undergone clinical evaluation.

CompoundBACE1 IC50 (nM)BACE2 IC50 (nM)Selectivity (BACE2/BACE1)Clinical Trial Phase
DHTD (Hypothetical) 8.5 255 30x Preclinical
Verubecestat2.2[3]0.34[3]0.15xTerminated Phase 3
Elenbecestat3.9[4]46[4]~12xTerminated Phase 3
Lanabecestat---Terminated Phase 3
CNP520---Terminated Phase 2/3

Data for established inhibitors are sourced from published literature.

Interpreting the Data:

  • IC50: This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 indicates a more potent inhibitor. In our hypothetical scenario, DHTD shows potent BACE1 inhibition in the low nanomolar range.

  • Selectivity: The ratio of IC50 values (BACE2/BACE1) provides a measure of selectivity. A higher ratio indicates greater selectivity for BACE1 over BACE2. Our hypothetical DHTD demonstrates a 30-fold selectivity for BACE1, which would be a desirable characteristic. In contrast, Verubecestat is more potent against BACE2 than BACE1.[3]

Experimental Protocol: In Vitro BACE1 Inhibition Assay (FRET-Based)

To generate the type of quantitative data presented above, a robust and reproducible in vitro assay is essential. A commonly used method is a Fluorescence Resonance Energy Transfer (FRET) assay. This protocol outlines the key steps.

Principle: A synthetic peptide substrate contains a fluorophore and a quencher on opposite sides of the BACE1 cleavage site. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by BACE1, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is directly proportional to enzyme activity.

cluster_workflow BACE1 FRET Assay Workflow start Start: Prepare Reagents prepare_inhibitor Prepare Serial Dilutions of Test Compound (e.g., DHTD) and Controls start->prepare_inhibitor dispense Dispense Inhibitor/Control into 384-well plate prepare_inhibitor->dispense add_enzyme Add BACE1 Enzyme (Pre-incubate) dispense->add_enzyme add_substrate Initiate Reaction: Add FRET Substrate add_enzyme->add_substrate incubate Incubate at 37°C add_substrate->incubate read_plate Read Fluorescence (Kinetic or Endpoint) incubate->read_plate analyze Data Analysis: Calculate % Inhibition, Plot Dose-Response Curve, Determine IC50 read_plate->analyze end End: Report IC50 Value analyze->end

Caption: Workflow for a FRET-based BACE1 inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer appropriate for BACE1 activity (e.g., 50 mM Sodium Acetate, pH 4.5).

    • BACE1 Enzyme: Reconstitute recombinant human BACE1 enzyme to a stock concentration in assay buffer.

    • FRET Substrate: Reconstitute the FRET peptide substrate to a stock concentration in a suitable solvent (e.g., DMSO), then dilute in assay buffer.

    • Test Compound: Prepare a stock solution of the test inhibitor (e.g., DHTD) in 100% DMSO.

  • Compound Dilution:

    • Perform a serial dilution of the test compound stock in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).

    • Include a positive control (a known BACE1 inhibitor) and a negative control (DMSO vehicle).

  • Assay Procedure (in a 384-well microplate):

    • Dispense a small volume (e.g., 1 µL) of the serially diluted compounds, positive control, and negative control into the wells of the microplate.

    • Prepare a working solution of BACE1 enzyme in assay buffer and add it to each well (e.g., 10 µL).

    • Allow the enzyme and inhibitors to pre-incubate for a set period (e.g., 15 minutes) at room temperature.

    • Initiate the enzymatic reaction by adding the FRET substrate solution to all wells (e.g., 10 µL).

  • Data Acquisition:

    • Immediately place the plate into a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.

    • Monitor the increase in fluorescence over time (kinetic read) or measure the fluorescence at a single endpoint after a fixed incubation period (e.g., 60 minutes) at 37°C.

  • Data Analysis:

    • For each compound concentration, calculate the percent inhibition relative to the high (DMSO vehicle) and low (potent inhibitor) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Discussion and Future Directions

Based on our hypothetical data, DHTD presents a promising preclinical profile with potent BACE1 inhibition and favorable selectivity over BACE2. The next logical steps in the evaluation of such a compound would involve a tiered progression of assays to build a comprehensive understanding of its biological activity and therapeutic potential.

Cell-Based Assays: The immediate next step is to determine if the in vitro enzymatic potency translates to a cellular context. A common method involves using cell lines that overexpress APP, such as HEK293 or CHO cells.[5][6] These cells are treated with the inhibitor, and the amount of Aβ40 and Aβ42 secreted into the cell culture medium is quantified, typically by ELISA. This confirms cell permeability and efficacy in a more complex biological environment.

In Vivo Evaluation: Promising candidates from cell-based assays would then advance to in vivo studies in animal models of Alzheimer's disease, such as transgenic mice expressing human APP. Key endpoints would include:

  • Reduction of Aβ levels in the brain and cerebrospinal fluid (CSF).[3]

  • Assessment of cognitive benefits in behavioral tests.

  • Evaluation of potential on-target and off-target toxicity.

The journey from a promising in vitro profile to a clinical candidate is long and fraught with challenges. However, a systematic and rigorous comparative approach, as outlined in this guide, is fundamental to identifying compounds with the highest probability of success. By understanding the underlying mechanisms, employing robust experimental protocols, and making data-driven decisions, the field can continue to advance in the quest for an effective treatment for Alzheimer's disease.

References

  • Innoprot. Gamma Secretase Activity Assay Cell Line. Available from: [Link]

  • Innoprot. Gamma secretase activity assay. Available from: [Link]

  • National Center for Biotechnology Information (PMC). A Close Look at BACE1 Inhibitors for Alzheimer's Disease Treatment. Available from: [Link]

  • OAText. Inhibitors of protein aggregates as novel drugs in neurodegenerative diseases. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Small molecule inhibitors of amyloid β peptide aggregation as a potential therapeutic strategy for Alzheimer's disease. Available from: [Link]

  • National Institutes of Health (NIH). In Vitro Evaluation of Clinical Candidates of γ-Secretase Inhibitors: Effects on Notch Inhibition and Promoting Beige Adipogenesis and Mitochondrial Biogenesis. Available from: [Link]

  • Creative Bioarray. γ-Secretase Activity Assay. Available from: [Link]

  • MDPI. An Overview of Several Inhibitors for Alzheimer's Disease: Characterization and Failure. Available from: [Link]

  • MDPI. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase. Available from: [Link]

  • Frontiers. Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment. Available from: [Link]

  • MDPI. New Highly Selective BACE1 Inhibitors and Their Effects on Dendritic Spine Density In Vivo. Available from: [Link]

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
Decahydrobenzo[d][1,2]thiazepine 3,3-dioxide
Reactant of Route 2
Decahydrobenzo[d][1,2]thiazepine 3,3-dioxide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.